2,3-Dimethyl-Benz[e]indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13N |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2,3-dimethylbenzo[e]indole |
InChI |
InChI=1S/C14H13N/c1-10-9-13-12-6-4-3-5-11(12)7-8-14(13)15(10)2/h3-9H,1-2H3 |
InChI Key |
ARTYIXTWUDPVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Foundational & Exploratory
The Benz[e]indole Core: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benz[e]indole scaffold, a fascinating heterocyclic system, has garnered significant attention in the field of medicinal chemistry and materials science. This angularly fused aromatic compound, consisting of a benzene ring fused to the 'e' face of an indole nucleus, exhibits unique physicochemical properties that have been exploited in the development of a diverse range of functional molecules. From its early explorations in dye chemistry to its current role as a privileged scaffold in the design of potent kinase inhibitors, the journey of benz[e]indole compounds is one of rich chemical innovation. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis history of the benz[e]indole core, detailed experimental protocols for its preparation and modification, and an exploration of its applications, particularly in the context of targeted cancer therapy.
Discovery and Synthesis History
While the precise moment of the first synthesis of a benz[e]indole compound is not prominently documented, its history is intrinsically linked to the broader development of indole chemistry. The Fischer indole synthesis, discovered by Emil Fischer in 1883, stands as a cornerstone for the construction of the indole and, by extension, the benz[e]indole ring system. This powerful acid-catalyzed reaction, involving the cyclization of an arylhydrazine and a ketone or aldehyde, provided the initial gateway to this class of compounds.
A notable early application of this methodology is in the synthesis of precursors for indocyanine dyes, such as Cardio-Green, where a substituted benz[e]indole serves as a key structural motif[1]. Over the years, the synthetic repertoire for accessing and functionalizing the benz[e]indole core has expanded significantly, incorporating modern synthetic methods that offer greater control and efficiency.
Key Synthetic Methodologies:
-
Fischer Indole Synthesis: This classical method remains a widely used and versatile approach for the construction of the benz[e]indole nucleus. The reaction typically involves the condensation of a 2-naphthylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.
-
Vilsmeier-Haack Reaction: This formylation reaction is a powerful tool for introducing a formyl group onto the electron-rich benz[e]indole ring system, typically at the C3-position. The resulting benz[e]indole-3-carboxaldehyde is a versatile intermediate for further functionalization[2][3][4][5][6].
-
Knoevenagel Condensation: This condensation reaction between a carbonyl group (often a benz[e]indole-3-carboxaldehyde) and an active methylene compound is instrumental in the synthesis of a wide array of functionalized benz[e]indole derivatives, including those with applications in photodynamic therapy and as anticancer agents.
Experimental Protocols
Synthesis of 1,1,2-Trimethyl-1H-benzo[e]indole via Fischer Indole Synthesis
This protocol is adapted from a patented procedure for the synthesis of a key benz[e]indole intermediate[1].
Reaction Scheme:
Procedure:
-
To a solution of 2-naphthylhydrazine (50 g, 0.32 mol) in aqueous acetic acid, add isopropyl methyl ketone (48 mL, 0.45 mol).
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Expected Yield: 70% (46.8 g)[1].
Characterization Data for 1,1,2-Trimethyl-1H-benzo[e]indole:
-
Melting Point: 114 °C[1]
-
Appearance: Yellow to brown crystalline powder.
-
Molecular Formula: C₁₅H₁₅N
-
Molecular Weight: 209.29 g/mol
Vilsmeier-Haack Formylation of an Electron-Rich Arene (General Protocol)
This general procedure can be adapted for the formylation of benz[e]indole derivatives[2][3][4][5][6].
Reaction Scheme:
Procedure:
-
To a solution of the benz[e]indole substrate in N,N-dimethylformamide (DMF), cool the mixture to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature at 0 °C. The mixture forms the Vilsmeier reagent in situ.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by pouring it into a mixture of ice and a base (e.g., sodium hydroxide or sodium acetate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation of Indole-3-carboxaldehyde with Active Methylene Compounds (General Protocol)
This general procedure can be adapted for the synthesis of various 3-substituted benz[e]indole derivatives[3][5][7][8].
Reaction Scheme:
Procedure:
-
To a solution of the benz[e]indole-3-carboxaldehyde and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent (e.g., ethanol, benzene), add a catalytic amount of a base (e.g., piperidine, triethylamine).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the reported yields and biological activities of selected benz[e]indole derivatives.
| Compound | Synthesis Method | Yield (%) | Biological Activity (IC₅₀) | Target Cell Line(s) | Reference |
| 1,1,2-Trimethyl-1H-benzo[e]indole | Fischer Indole Synthesis | 70 | Not Reported | - | [1] |
| Benzo[e]pyridoindole (Compound 1) | Not Specified | Not Reported | 145 nM | H358 (NSCLC) | [1][9] |
| Benzo[e]pyridoindole (Compound 1) | Not Specified | Not Reported | 61 nM (Aurora A), 31 nM (Aurora B), 124 nM (Aurora C) | - | [1] |
Signaling Pathways and Biological Applications
Benz[e]indole derivatives have emerged as a promising class of compounds in cancer research, with a notable example being the benzo[e]pyridoindoles, which have been identified as potent inhibitors of Aurora kinases[1][9]. Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.
The inhibition of Aurora kinases by benzo[e]pyridoindoles disrupts the normal progression of mitosis, leading to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells. Specifically, inhibition of Aurora B kinase activity prevents the proper phosphorylation of histone H3, a key event in chromosome condensation and segregation[1][9]. This disruption leads to defects in chromosome alignment and segregation, triggering the spindle assembly checkpoint and inducing mitotic slippage, where cells exit mitosis without proper cell division, often resulting in polyploidy and cell death.
Figure 1. Simplified signaling pathway of Aurora B kinase inhibition by benzo[e]pyridoindoles.
Conclusion
The benz[e]indole core represents a versatile and valuable scaffold in synthetic and medicinal chemistry. From its origins in the Fischer indole synthesis to the development of sophisticated, multi-step synthetic sequences, the ability to construct and functionalize this ring system has enabled the exploration of its diverse chemical space. The discovery of benzo[e]pyridoindoles as potent Aurora kinase inhibitors highlights the potential of this scaffold in the development of targeted anticancer therapies. Future research in this area will likely focus on the development of more selective and potent benz[e]indole-based inhibitors, the elucidation of their detailed mechanisms of action, and the expansion of their therapeutic applications. This guide serves as a foundational resource for researchers poised to contribute to this exciting and evolving field.
References
- 1. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Mechanism of Action for 2,3-Dimethyl-Benz[e]indole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of direct experimental data on the specific mechanism of action for 2,3-Dimethyl-Benz[e]indole. The following in-depth guide is based on a predictive analysis of its chemical structure and the known biological activities of structurally related indole and benzo[e]indole derivatives. All proposed mechanisms should be considered hypothetical until validated by direct experimental evidence.
Executive Summary
This compound belongs to the indole alkaloid family, a class of heterocyclic compounds renowned for their diverse and potent biological activities, particularly in oncology. While this specific molecule remains largely uncharacterized, its structural features—a planar, hydrophobic benz[e]indole core with methyl substitutions at the 2 and 3 positions of the pyrrole ring—suggest a high likelihood of anticancer properties. This whitepaper outlines the predicted mechanisms of action for this compound, focusing on two primary, well-documented pathways for related indole derivatives: inhibition of tubulin polymerization and modulation of the PI3K/Akt/mTOR signaling pathway . The information presented herein is intended to serve as a foundational guide for future research and drug development efforts.
Predicted Mechanisms of Action
Based on extensive literature on analogous compounds, this compound is predicted to exert cytotoxic effects on cancer cells primarily through two interconnected mechanisms: disruption of the cytoskeleton via tubulin inhibition and interference with critical cell survival signaling.
Inhibition of Tubulin Polymerization
A predominant mechanism of action for many anticancer indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[4]
Predicted Action: this compound is hypothesized to act as a tubulin polymerization inhibitor. Its planar, aromatic structure is characteristic of molecules that can bind to the colchicine-binding site on β-tubulin.[3][5] This binding event is predicted to prevent the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule formation would lead to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[5]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Numerous indole-containing compounds have been identified as inhibitors of this pathway.
Predicted Action: this compound is predicted to inhibit one or more key kinases within the PI3K/Akt/mTOR pathway. This inhibition could occur at the level of PI3K, Akt, or mTOR itself. By disrupting this signaling cascade, the compound would effectively cut off pro-survival signals, leading to decreased cell proliferation and increased apoptosis. The inhibition of this pathway can also sensitize cancer cells to other chemotherapeutic agents.
Quantitative Data for Structurally Related Compounds
Direct quantitative biological data for this compound is not currently available in the public domain. However, data from studies on other substituted benzo[g]indole and indole derivatives provide a strong rationale for its predicted cytotoxic activity.
| Compound Class | Derivative | Cell Line(s) | Endpoint | Value | Reference |
| Benzo[g]indole | 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole (3c) | Leukemia: HL-60(TB) | GI₅₀ | 560 nM | [6] |
| Benzo[e]indole Schiff Base | benzo[e]indol-2-ylidene)-3-(4-methoxyphenyl) iminopropanal | Not Specified | IC₅₀ (Antioxidant) | 75 µg/mL | [7] |
| Indole Derivative | (E)-1-((2furan-2ylmethylene) hydrazineyl)-N,N-dimethyl-1-phenylmethanamine (1c) | HepG2 (Liver) | LC₅₀ | 0.9 µM | [8] |
| Indole Derivative | (E)-1-((2furan-2ylmethylene) hydrazineyl)-N,N-dimethyl-1-phenylmethanamine (1c) | MCF-7 (Breast) | LC₅₀ | 0.55 µM | [8] |
| Indole Derivative | (E)-1-((2furan-2ylmethylene) hydrazineyl)-N,N-dimethyl-1-phenylmethanamine (1c) | HeLa (Cervical) | LC₅₀ | 0.50 µM | [8] |
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for validating the predicted mechanism of action of this compound.
MTT Cytotoxicity Assay
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine or Nocodazole (positive controls for polymerization inhibition)
-
This compound
-
Half-area 96-well plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer with glycerol and keep on ice. Prepare solutions of the test compound and controls.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the appropriate volume of buffer, GTP, and the test compound or controls.
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the control to determine if it inhibits or enhances polymerization.
Visualizations
Predicted Signaling Pathway Inhibition
Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway by this compound.
General Experimental Workflow for Cytotoxicity Screening
Caption: General workflow for determining the in vitro cytotoxicity of a test compound.
Conclusion and Future Directions
While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest its potential as an anticancer agent. The predicted mechanisms of action—inhibition of tubulin polymerization and disruption of the PI3K/Akt/mTOR signaling pathway—are well-established paradigms for many potent indole-based anticancer compounds.
Future research should focus on validating these predictions through rigorous in vitro and in vivo studies. Key experiments would include cytotoxicity screening against a panel of cancer cell lines, direct tubulin polymerization assays, cell cycle analysis, and Western blot analysis to probe the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. The data generated from these studies will be crucial in determining the therapeutic potential of this compound and guiding its further development as a novel anticancer agent.
References
- 1. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole based tubulin polymerization inhibitors: An update on recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medicopublication.com [medicopublication.com]
- 8. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
Potential Biological Activities of 2,3-Dimethyl-Benz[e]indole: A Technical Guide
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive compounds. Its derivatives have been extensively explored, revealing a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The benzo[e]indole scaffold, a fused polycyclic aromatic system, represents a class of indole derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the potential biological activities of 2,3-Dimethyl-Benz[e]indole and its closely related analogs. While direct research on this compound is limited, this document extrapolates potential activities from studies on structurally similar benzo[e]indole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Potential of Benzo[e]indole Derivatives
Research into benzo[e]indole derivatives has highlighted their potential as anticancer agents. Studies on compounds with a similar core structure to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
One notable example is 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole, which has shown potent antiproliferative activity.[1] The mechanism of action for its anticancer effects is believed to involve the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1]
Another avenue of anticancer activity for this class of compounds is through photo-induced cytotoxicity. Certain 2-phenylethenyl-1H-benzo[e]indole dyes have demonstrated the ability to generate reactive oxygen species (ROS) upon irradiation with blue light, leading to DNA damage and subsequent cell death in melanoma cells.[2] This suggests a potential application for benzo[e]indole derivatives in photodynamic therapy.[2]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 4.22 - 6.38 |
| MCF-7 | Breast Adenocarcinoma | 4.22 - 6.38 |
| HCT-116 | Colon Carcinoma | 4.22 - 6.38 |
| PC-3 | Prostate Carcinoma | 4.22 - 6.38 |
Data extrapolated from studies on 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole[1]
Antimicrobial Activity of Benzo[e]indole Derivatives
The indole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of benzo[e]indole have also been investigated for their ability to inhibit the growth of pathogenic bacteria.
Studies on 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole have shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism for the antimicrobial action of indole derivatives often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.[1]
Quantitative Antimicrobial Data
The table below outlines the antimicrobial efficacy of 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole.
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (µg/mL) |
| Escherichia coli | Gram-Negative | ≤ 10 |
| Staphylococcus aureus | Gram-Positive | ≤ 10 |
Data extrapolated from studies on 2,3-Dihydro-1,1,3-trimethyl-2-methylene-1H-benzo[e]indole[1]
Experimental Protocols
The following are generalized methodologies for assessing the cytotoxic and antimicrobial activities of compounds such as this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Assay (Broth Microdilution Method)
-
Bacterial Culture: The test bacteria (Escherichia coli, Staphylococcus aureus) are grown in a suitable broth medium overnight at 37°C.
-
Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Signaling Pathway
Caption: Proposed anticancer mechanism of a benzo[e]indole derivative.
Experimental Workflow
Caption: General workflow for evaluating biological activity.
While direct and extensive research on the biological activities of this compound is not yet widely published, the available data on closely related benzo[e]indole derivatives strongly suggest its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The demonstrated cytotoxicity against various cancer cell lines and inhibitory effects on pathogenic bacteria by its analogs warrant further investigation into the specific properties of this compound. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for future research in this promising area. Further studies are essential to elucidate the precise biological targets and therapeutic potential of this and other benzo[e]indole derivatives.
References
solubility profile of 2,3-Dimethyl-Benz[e]indole in organic solvents
An In-Depth Technical Guide on the Solubility Profile of 2,3-Dimethyl-Benz[e]indole
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental. This technical guide provides available solubility data for this compound and outlines a detailed experimental protocol for its quantitative determination in organic solvents.
Qualitative Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility in several common organic solvents and its insolubility in water. This information is summarized in the table below.
| Solvent Classification | Solvent Name | Qualitative Solubility |
| Polar Protic | Ethanol | Soluble |
| Polar Aprotic | Chloroform | Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Polar Protic | Water | Insoluble |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] The following protocol provides a detailed methodology for quantifying the solubility of this compound in organic solvents.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., ethanol, chloroform, dimethyl sulfoxide), HPLC grade
-
Analytical balance
-
Vials with polytetrafluoroethylene (PTFE)-lined screw caps
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a standalone UV-Vis spectrophotometer
-
Class A volumetric flasks and pipettes
2. Detailed Methodology:
-
Preparation of Calibration Standards: A stock solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of the chosen organic solvent. A series of standard solutions of lower concentrations are then prepared by serial dilution of the stock solution. These standards are used to generate a calibration curve.
-
Sample Preparation for Saturation: An excess amount of solid this compound is added to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved at equilibrium.
-
Equilibration: The vials are securely sealed and placed in a temperature-controlled shaker or on a stirrer. The samples are agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[2]
-
Phase Separation: Following equilibration, the vials are left undisturbed for a significant period to allow the excess solid to sediment. For efficient separation of the solid and liquid phases, the samples are then centrifuged at a high speed.[2]
-
Sample Collection and Filtration: A precise aliquot of the clear supernatant is carefully withdrawn using a syringe. The collected liquid is then passed through a syringe filter to remove any remaining microscopic solid particles.
-
Sample Dilution: The filtered supernatant is accurately diluted with the organic solvent to a concentration that falls within the linear range of the previously established calibration curve.
-
Quantitative Analysis: The concentration of this compound in the diluted samples is determined by analyzing them using HPLC or UV-Vis spectrophotometry and comparing the response to the calibration curve.
-
Calculation of Solubility: The solubility of this compound in the specific organic solvent is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of a compound.
Caption: Experimental workflow for determining thermodynamic solubility.
References
An In-depth Technical Guide to the Spectroscopic Properties and Analysis of 2,3-Dimethyl-Benz[e]indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dimethyl-Benz[e]indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents representative data based on closely related analogs and established principles of spectroscopic analysis for aromatic heterocyclic compounds. The methodologies provided are detailed protocols that can be readily adapted for the experimental investigation of this compound and similar molecules.
Introduction
This compound belongs to the benzo[e]indole class of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their presence in various biologically active molecules and their potential applications as fluorescent probes and organic electronic materials. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and the elucidation of their structure-activity relationships. This guide focuses on the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) Absorption, and Fluorescence Spectroscopy.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is representative and compiled from the analysis of structurally similar compounds and general principles of spectroscopy.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~8.2 (s, 1H) | NH | ~140 | C (quaternary) |
| ~7.8-8.0 (m, 2H) | Aromatic CH | ~135 | C (quaternary) |
| ~7.3-7.6 (m, 4H) | Aromatic CH | ~129 | Aromatic CH |
| ~2.5 (s, 3H) | 2-CH₃ | ~128 | Aromatic CH |
| ~2.4 (s, 3H) | 3-CH₃ | ~125 | Aromatic CH |
| ~123 | Aromatic CH | ||
| ~121 | Aromatic CH | ||
| ~119 | Aromatic CH | ||
| ~111 | C (quaternary) | ||
| ~108 | C (quaternary) | ||
| ~14 | 2-CH₃ | ||
| ~12 | 3-CH₃ |
Table 2: Representative UV-Vis Absorption and Fluorescence Spectroscopic Data for this compound in Ethanol
| Spectroscopic Technique | Parameter | Representative Value |
| UV-Vis Absorption | λmax (nm) | ~280, ~340 |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | ~45,000 at 280 nm | |
| Fluorescence Emission | Excitation Wavelength (nm) | 340 |
| Emission Wavelength (λem, nm) | ~380-420 | |
| Quantum Yield (Φ) | ~0.4 |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline the methodologies for NMR, UV-Vis, and fluorescence analysis of this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pasteur pipette and glass wool
-
Vortex mixer
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1]
-
Ensure complete dissolution by gentle vortexing.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For routine analysis, an automated shimming procedure is often sufficient.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands depending on concentration).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integration to assign the proton signals.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to assign the carbon signals.
-
3.2 UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 x 10⁻³ M).
-
From the stock solution, prepare a series of dilutions in the concentration range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.
-
-
Data Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range for scanning (e.g., 200-600 nm).
-
Fill a quartz cuvette with the blank solvent (ethanol) and record a baseline spectrum.
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Record the absorption spectrum for each of the prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at a specific λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve.
-
3.3 Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Volumetric flasks and pipettes
-
Quartz fluorescence cuvettes (four-sided polished)
Instrumentation:
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in ethanol with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.
-
-
Data Acquisition:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Record the absorption spectra of both the sample and the standard solutions.
-
To obtain the emission spectrum, set the excitation wavelength to the λmax of the sample (e.g., 340 nm) and scan a range of emission wavelengths (e.g., 350-600 nm).
-
To obtain the excitation spectrum, set the emission wavelength to the maximum of the emission band and scan a range of excitation wavelengths (e.g., 250-380 nm). The excitation spectrum should resemble the absorption spectrum.[3]
-
Record the emission spectrum of the quantum yield standard under the same experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel compound such as this compound.
References
Quantum Chemical Calculations and Modeling of 2,3-Dimethyl-Benz[e]indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the computational methodologies used to characterize 2,3-Dimethyl-Benz[e]indole, a heterocyclic compound of interest in medicinal chemistry. The guide details the application of quantum chemical calculations, molecular docking, and pharmacophore modeling to elucidate the structural, electronic, and potential biological interaction properties of this molecule. Due to the limited availability of specific published data for this compound, this guide presents established protocols and illustrative data from closely related indole derivatives to provide a comprehensive framework for its computational analysis. All quantitative data is summarized in structured tables, and detailed experimental and computational protocols are provided. Visualizations of key workflows and conceptual relationships are rendered using the DOT language.
Introduction
Indole and its derivatives are fundamental scaffolds in a vast array of natural products and pharmacologically active compounds. The benzo[e]indole nucleus, in particular, represents a unique isosteric modification of the indole ring system, offering a distinct electronic and steric profile that can be exploited in drug design. The addition of dimethyl substituents at the 2 and 3 positions further modulates these properties. Understanding the three-dimensional structure, electronic characteristics, and potential interactions with biological macromolecules is crucial for the rational design of novel therapeutics based on the this compound scaffold.
Computational chemistry provides a powerful suite of tools to investigate these properties at the molecular level. Quantum chemical calculations, particularly Density Functional Theory (DFT), can accurately predict molecular geometries and electronic properties. Molecular docking simulations offer insights into the binding modes and affinities of small molecules with protein targets. Furthermore, pharmacophore modeling helps to identify the essential chemical features required for biological activity, guiding the design of new compounds with improved potency and selectivity.
This guide will systematically detail the theoretical background and practical application of these methods for the comprehensive computational characterization of this compound.
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the optimized molecular geometry and electronic properties of this compound. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Methodology: Geometry Optimization and Electronic Structure
A typical computational protocol for the DFT-based analysis of an indole derivative is as follows:
-
Initial Structure Preparation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D conformation.
-
Geometry Optimization: The initial 3D structure is then optimized to find the lowest energy conformation. This is typically performed using a specific functional and basis set, for example, B3LYP with the 6-31G(d,p) basis set. The optimization process adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.
-
Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy.
-
Electronic Property Analysis: Once the optimized geometry is obtained, various electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken Atomic Charges: These calculations provide the partial charge distribution on each atom in the molecule.
-
Illustrative Data for Indole Derivatives
The following tables present representative data for indole derivatives, illustrating the type of information obtained from quantum chemical calculations. Note that these values are not specific to this compound but serve as a reference.
Table 1: Calculated Electronic Properties of a Representative Indole Derivative
| Property | Value |
| Energy of HOMO | -5.8 eV |
| Energy of LUMO | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 4.6 eV |
| Dipole Moment | 2.1 D |
Table 2: Selected Optimized Geometrical Parameters for a Representative Indole Derivative
| Bond/Angle | Value |
| C2-C3 Bond Length | 1.38 Å |
| N1-C2 Bond Length | 1.37 Å |
| C8-N1-C2 Angle | 109.5° |
| C3-C2-N1 Angle | 110.2° |
Computational Workflow Visualization
Caption: Workflow for Quantum Chemical Calculations.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Methodology: Protein-Ligand Docking
A typical molecular docking protocol involves the following steps:
-
Target Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the location of a co-crystallized ligand or through computational prediction methods.
-
Ligand Preparation: The 3D structure of this compound is prepared, typically starting from the optimized geometry obtained from quantum chemical calculations. Correct protonation states and partial charges are assigned.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding poses of the ligand within the protein's active site. The program uses a scoring function to estimate the binding affinity for each pose.
-
Analysis of Docking Results: The predicted binding poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein. The scoring function values provide a relative ranking of the binding affinities of different ligands or different poses of the same ligand.
Illustrative Docking Results for an Indole Derivative
The following table presents hypothetical docking results for an indole derivative against a kinase target, illustrating the type of data generated.
Table 3: Molecular Docking Results for a Representative Indole Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | -8.5 | LYS72, GLU91, LEU135 |
| Kinase B | -7.2 | VAL23, ALA45, PHE146 |
Molecular Docking Workflow Visualization
Caption: Workflow for Molecular Docking Studies.
Pharmacophore Modeling
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Methodology: Ligand-Based Pharmacophore Model Development
When the structure of the biological target is unknown, a ligand-based pharmacophore model can be developed from a set of known active molecules. The general steps are:
-
Training Set Selection: A diverse set of molecules with known biological activity against a specific target is selected. This set should include both highly active and inactive compounds.
-
Conformational Analysis: The conformational space of each molecule in the training set is explored to generate a representative set of low-energy conformations.
-
Feature Identification: Common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups, are identified in the training set molecules.
-
Pharmacophore Model Generation: A pharmacophore model is generated by aligning the active molecules and identifying the common spatial arrangement of chemical features that is critical for activity.
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds in a test set.
Hypothetical Pharmacophore Model for Benzo[e]indole Analogs
A hypothetical pharmacophore model for a series of bioactive benzo[e]indole analogs might include features such as:
-
One aromatic ring feature corresponding to the benzo portion of the molecule.
-
One hydrogen bond donor from the indole nitrogen.
-
A hydrophobic feature associated with the dimethyl substituents.
Table 4: Hypothetical Pharmacophore Features for a Benzo[e]indole Analog
| Feature Type | Location |
| Aromatic Ring | Benzo moiety |
| Hydrogen Bond Donor | Indole N-H |
| Hydrophobic | 2,3-Dimethyl groups |
Pharmacophore Modeling Logical Relationship Visualization
Caption: Logical Flow of Pharmacophore Model Development.
Conclusion
Identifying Potential Therapeutic Targets for 2,3-Dimethyl-Benz[e]indole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential therapeutic targets for 2,3-Dimethyl-Benz[e]indole derivatives. While direct research on this specific subclass of indole compounds is nascent, this document extrapolates potential avenues of investigation based on the well-established biological activities of the broader indole and benz[e]indole chemical classes. This guide serves as a foundational resource to direct future research and drug development efforts.
Introduction: The Indole and Benz[e]indole Scaffolds as Privileged Structures
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities. Its unique electronic properties and ability to form various non-covalent interactions have made it a "privileged scaffold" in drug design. The fusion of an additional benzene ring to form the benz[e]indole structure extends the aromatic system, potentially enhancing π-π stacking interactions with biological targets and modifying the molecule's pharmacokinetic profile.
While the broader class of indole derivatives has been extensively studied, with several compounds approved for clinical use in oncology and other therapeutic areas, the specific subclass of this compound derivatives remains largely unexplored. This guide aims to bridge this knowledge gap by proposing high-priority therapeutic targets based on the activities of structurally related compounds.
Known Biological Activity of Related Compounds
Direct experimental data on this compound derivatives is limited. However, studies on the closely related 2,3-dimethylindoles have demonstrated cytotoxic activity against various cancer cell lines. This suggests that the 2,3-dimethyl substitution pattern on the indole core is compatible with anticancer effects.
Furthermore, other substituted benz[e]indole derivatives have been investigated for their therapeutic potential. For instance, picolylamine-functionalized benz[e]indole squaraine dyes have shown promise as phototherapeutic agents in cancer therapy[1]. Additionally, certain benzo[c,d]indole derivatives have been designed as DNA intercalators with potent antitumor properties[2]. These findings underscore the potential of the benz[e]indole scaffold as a platform for developing novel anticancer agents.
Potential Therapeutic Targets in Oncology
Based on the established mechanisms of action for a wide range of indole and benz[e]indole derivatives, the following targets and pathways represent promising areas of investigation for this compound derivatives.
Disruption of Microtubule Dynamics
Many indole-containing compounds exert their anticancer effects by interfering with tubulin polymerization, a critical process for cell division. By binding to tubulin, these agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers. Indole derivatives have been successfully developed as inhibitors of various kinases involved in cancer cell proliferation, survival, and angiogenesis. Potential kinase targets for this compound derivatives include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and PDGFR, which are often overexpressed or mutated in tumors.
-
Non-receptor Tyrosine Kinases: Including members of the Src family.
-
Serine/Threonine Kinases: Such as those in the PI3K/AKT/mTOR pathway.
-
Histone Lysine Methyltransferases (e.g., EZH2): Epigenetic modifiers that are attractive cancer targets[3].
DNA Damage and Repair Pathways
As evidenced by some benzo[c,d]indole derivatives acting as DNA intercalators, the extended aromatic system of the benz[e]indole core is well-suited for insertion between DNA base pairs. This can lead to an inhibition of DNA replication and transcription, ultimately triggering cell death. Additionally, inhibition of enzymes involved in DNA repair, such as topoisomerases, is another established anticancer mechanism for indole compounds.
Modulation of Hormone Receptors
Indole-based molecules have been developed as modulators of hormone receptors, particularly the estrogen receptor (ER), which plays a crucial role in the development and progression of breast cancer. The potential for this compound derivatives to act as selective estrogen receptor modulators (SERMs) or degraders (SERDs) warrants investigation.
Potential Therapeutic Targets in Neurodegenerative Diseases
The indole scaffold is also prevalent in compounds targeting neurodegenerative disorders, where oxidative stress, neuroinflammation, and protein aggregation are key pathological features.
Antioxidant and Neuroprotective Effects
Many indole derivatives, including the neurotransmitter serotonin and the hormone melatonin, possess potent antioxidant properties. They can act as direct scavengers of reactive oxygen species (ROS) and upregulate the expression of endogenous antioxidant enzymes, thereby protecting neurons from oxidative damage, a common factor in diseases like Alzheimer's and Parkinson's[4][5].
Inhibition of Key Enzymes in Neurotransmission
-
Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, a primary therapeutic strategy for Alzheimer's disease.
-
Monoamine Oxidase B (MAO-B): Inhibition of MAO-B prevents the breakdown of dopamine and reduces the production of ROS, making it a key target in Parkinson's disease treatment[6].
Anti-inflammatory Pathways
Chronic neuroinflammation contributes to the progression of neurodegenerative diseases. The stimulator of interferon genes (STING) pathway has emerged as a potential target for anti-inflammatory intervention, and indole derivatives have been developed as STING inhibitors[7].
Modulation of Protein Aggregation
The aggregation of proteins such as amyloid-beta (Aβ) and tau is a central event in Alzheimer's disease. Some indole-based compounds have been shown to inhibit the aggregation of these proteins and promote the disassembly of existing aggregates[4].
Quantitative Data on Related Indole Derivatives
The following table summarizes the biological activity of various indole derivatives against some of the potential targets discussed. This data, while not specific to this compound, provides a benchmark for future screening efforts.
| Compound Class | Target | Activity (IC50/EC50) | Reference |
| Quinoline-indole derivative | Tubulin Polymerization | 2-11 nM (cell lines); 2.09 µM (in vitro) | [8] |
| Chalcone-indole derivative | Cancer Cell Proliferation | 0.22-1.80 µM | [8] |
| Indole-based sulfonamide | Acetylcholinesterase (AChE) | Good inhibitory activity | [9] |
| Fascaplysin (β-carboline alkaloid) | Acetylcholinesterase (AChE) | ~1.5 µM | [9] |
| Indole derivative | STING Inhibition | 0.14 µM (RAW-Lucia™ ISG cells) | [7] |
Experimental Protocols
General Kinase Inhibition Assay (e.g., for RTKs, PI3K)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
-
Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide with a tyrosine or serine/threonine residue), ATP, kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the this compound derivatives.
-
In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percentage of kinase activity relative to a vehicle control and plot against the compound concentration to determine the IC50 value.
-
Tubulin Polymerization Assay
-
Objective: To assess the effect of test compounds on the in vitro polymerization of tubulin.
-
Materials: Purified tubulin (>99%), tubulin polymerization buffer, GTP, test compounds, and a spectrophotometer with temperature control.
-
Procedure:
-
Prepare solutions of the test compounds.
-
In a 96-well plate, add the tubulin solution and the test compound.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of compound-treated samples to positive (e.g., paclitaxel) and negative (e.g., colchicine) controls and a vehicle control.
-
DNA Intercalation Assay (Ethidium Bromide Displacement)
-
Objective: To evaluate the ability of test compounds to intercalate into DNA.
-
Materials: Calf thymus DNA (ctDNA), ethidium bromide (EtBr), Tris-HCl buffer, test compounds, and a spectrofluorometer.
-
Procedure:
-
Prepare a solution of ctDNA saturated with EtBr.
-
Measure the initial fluorescence of the ctDNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of the this compound derivative to the solution.
-
Measure the fluorescence intensity after each addition.
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting an intercalative binding mode.
-
Cellular Antioxidant Activity (CAA) Assay
-
Objective: To measure the antioxidant capacity of test compounds in a cell-based model.
-
Materials: Human cell line (e.g., HepG2), cell culture medium, DCFH-DA probe, a pro-oxidant (e.g., AAPH), and a fluorescence plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Load the cells with the DCFH-DA probe, which becomes fluorescent upon oxidation.
-
Wash the cells and treat them with the test compounds at various concentrations.
-
Induce oxidative stress by adding AAPH.
-
Measure the fluorescence intensity over time.
-
Calculate the CAA value, which reflects the ability of the compound to prevent the oxidation of the probe.
-
Visualizations: Pathways and Workflows
Caption: Potential anticancer mechanisms of action for this compound derivatives.
Caption: Potential neuroprotective mechanisms of action for this compound derivatives.
Caption: A proposed experimental workflow for identifying therapeutic targets.
References
- 1. Picolylamine-functionalized benz[e]indole squaraine dyes: Synthetic approach, characterization and in vitro efficacy as potential anticancer phototherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. QSAR study of benzofuran and indole derivatives to predict new compounds as histone lysine methyl transferase inhibitors | European Journal of Chemistry [eurjchem.com]
- 4. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]
Methodological & Application
Synthesis of 2,3-Dimethyl-Benz[e]indole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3-Dimethyl-Benz[e]indole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on the well-established Fischer indole synthesis methodology, a reliable and versatile method for the preparation of indole derivatives.[1][2][3][4] This protocol outlines the reaction of naphthalen-1-ylhydrazine with 2-butanone under acidic conditions to yield the target compound. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
The benzo[e]indole scaffold is a key structural motif found in various biologically active compounds and functional materials. The substitution pattern on this core structure can significantly influence its physicochemical and biological properties. The 2,3-dimethyl substitution, in particular, can impart specific characteristics relevant to drug design and materials science. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for the construction of the indole nucleus.[1][4][5] This method involves the acid-catalyzed reaction of a phenylhydrazine (or its analog) with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement to form the indole ring.[1][5] This protocol adapts the classical Fischer indole synthesis for the specific preparation of this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material 1 | Naphthalen-1-ylhydrazine | General Knowledge |
| Starting Material 2 | 2-Butanone | [6][7] |
| Catalyst | Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) | [1] |
| Solvent | Acetic Acid or Ethanol | General Knowledge |
| Reaction Temperature | Reflux | [4] |
| Reaction Time | 2-6 hours | General Knowledge |
| Product Molecular Formula | C₁₄H₁₃N | Inferred |
| Product Molecular Weight | 195.26 g/mol | Inferred |
Experimental Protocol
Materials:
-
Naphthalen-1-ylhydrazine hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid or Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add naphthalen-1-ylhydrazine hydrochloride (1.0 eq).
-
Addition of Reagents: To the flask, add glacial acetic acid or ethanol as the solvent, followed by 2-butanone (1.1 eq).
-
Catalyst Addition: Carefully add the acid catalyst, either polyphosphoric acid or zinc chloride (catalytic amount), to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid. Stir until the effervescence ceases.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway of the Fischer indole synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. m.youtube.com [m.youtube.com]
- 6. brainly.in [brainly.in]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for the Fischer Indole Synthesis of 2,3-Dimethyl-Benz[e]indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocol for the synthesis of 2,3-Dimethyl-Benz[e]indole via the Fischer indole synthesis. This method is a cornerstone in heterocyclic chemistry, enabling the construction of the indole nucleus from readily available starting materials. The resulting benzo[e]indole scaffold is a key structural motif in various biologically active compounds and functional materials.
Introduction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for synthesizing indoles.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2][4][5] This protocol specifically details the preparation of this compound, a valuable intermediate in medicinal chemistry and materials science. The synthesis proceeds through the reaction of 1-naphthylhydrazine with 2-butanone (methyl ethyl ketone) under acidic conditions.
Reaction Mechanism and Key Parameters
The Fischer indole synthesis proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine (1-naphthylhydrazine) and a ketone (2-butanone) to form the corresponding hydrazone.[1][2]
-
Tautomerization: The hydrazone then tautomerizes to its enamine form.[1][2]
-
[4][4]-Sigmatropic Rearrangement: A key step involves an acid-catalyzed[4][4]-sigmatropic rearrangement (a type of pericyclic reaction) of the protonated enamine. This rearrangement forms a new carbon-carbon bond and breaks the N-N bond of the hydrazine moiety.[1][2]
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization of the benzene ring, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable, aromatic indole ring system.[1][2]
The choice of acid catalyst is a critical parameter and can significantly influence the reaction yield and purity of the product. Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) are commonly employed.[1][2]
Applications of Benz[e]indoles
Benzo[e]indole derivatives are of significant interest in drug discovery and materials science due to their unique photophysical and biological properties. They are investigated for their potential as:
-
Anticancer agents: Certain substituted benzo[e]indoles have demonstrated cytotoxic activity against various cancer cell lines.
-
Fluorescent probes: The extended aromatic system of benzo[e]indoles often imparts fluorescent properties, making them useful as molecular probes and in the development of organic light-emitting diodes (OLEDs).
-
Cardiovascular agents: Some derivatives have been explored for their potential in treating cardiovascular diseases.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the Fischer indole synthesis and analogous preparations of similar benz[e]indole derivatives.
Materials:
-
1-Naphthylhydrazine hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate
-
Anhydrous Sodium Sulfate
-
Dichloromethane
-
Hexane
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-naphthylhydrazine hydrochloride (1.0 equivalent) in a mixture of glacial acetic acid and water.
-
Addition of Ketone: To the stirred solution, add 2-butanone (1.1 to 1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | 1-Naphthylhydrazine | Inferred |
| Reagent | 2-Butanone (Methyl Ethyl Ketone) | Inferred |
| Catalyst/Solvent | Acetic Acid | [6] |
| Reaction Temperature | Reflux (approx. 100-110 °C) | Inferred |
| Reaction Time | 2 - 4 hours | Inferred |
| Reported Yield | ~70% (for a similar reaction) | [6] |
Note: The yield is based on a closely related synthesis of 1,1,2-trimethyl-benz[e]indole and may vary for the target molecule.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: General mechanism of the Fischer indole synthesis.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. WO1995007888A1 - Method for the preparation of high purity substituted benz[e]indoles and the alkaline salts thereof - Google Patents [patents.google.com]
Applications of 2,3-Dimethyl-Benz[e]indole Scaffolds in Medicinal Chemistry Research
Application Note
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. While specific research on 2,3-Dimethyl-Benz[e]indole is limited in publicly available literature, the closely related 2,3-dimethylindole moiety has been a subject of investigation, particularly in the realm of anticancer drug discovery. This document outlines the potential applications, quantitative data, and experimental protocols associated with 2,3-dimethylindole derivatives as a proxy for the broader class of substituted benz[e]indoles. The data presented herein is primarily based on studies of 2,3-dimethylindoles and related tetrahydrocarbazoles, highlighting their potential as cytotoxic agents.
Anticancer Applications
Substituted 2,3-dimethylindoles have demonstrated significant cytotoxic activity against various cancer cell lines. Research indicates that these compounds can induce cell death in cancer cells at nanomolar concentrations, suggesting potent anticancer properties. The mechanism of action, while not fully elucidated for this specific scaffold, is often associated with the broader class of indole derivatives which are known to interact with various targets including tubulin, protein kinases, and DNA.
Quantitative Cytotoxicity Data
The following table summarizes the in-vitro cytotoxic activity of selected 2,3-dimethylindole and tetrahydrocarbazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (nM)[1][2] |
| 3a (2,3-dimethyl-1H-indole) | Calu1 | Lung Carcinoma | 2.7[1][2] |
| Panc1 | Pancreas Carcinoma | 2.8[1][2] | |
| 3b (5-fluoro-2,3-dimethyl-1H-indole) | Calu1 | Lung Carcinoma | 3.1[1][2] |
| Panc1 | Pancreas Carcinoma | 3.2[1][2] | |
| 5d (a tetrahydrocarbazole derivative) | Calu1 | Lung Carcinoma | 2.5[1][2] |
It is noteworthy that these compounds did not show significant affinity for the normal breast epithelium cell line (MCF10A), suggesting a degree of selectivity for cancer cells[1].
Experimental Protocols
Synthesis of 2,3-Dimethylindoles via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions[3].
Materials:
-
Phenylhydrazine hydrochloride
-
2-Butanone (for the synthesis of 2,3-dimethylindole)
-
Methanol (solvent)
-
Boron trifluoride etherate (alternative catalyst)[4]
-
Ethanol (alternative solvent)[4]
Procedure:
-
A mixture of phenylhydrazine hydrochloride (1 mmol) and 2-butanone (1.2 mmol) is prepared in methanol.
-
Antimony phosphate is added as a catalyst.
-
The reaction mixture is refluxed for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the 2,3-dimethylindole product.
Alternatively, boron trifluoride etherate can be used as a catalyst in ethanol, which has been reported to produce a high yield of 2,3-dimethyl-1H-indole[4].
In-Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Human cancer cell lines (e.g., Calu1, Panc1)
-
Normal cell line (e.g., MCF10A) for selectivity assessment
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
2,3-Dimethylindole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the 2,3-dimethylindole derivatives and incubated for a further 48-72 hours.
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizations
Experimental Workflow for Synthesis and Cytotoxicity Screening
Caption: Workflow for the synthesis and cytotoxic evaluation of 2,3-dimethylindoles.
Postulated Signaling Pathway for Anticancer Activity
While the precise mechanism for 2,3-dimethylindoles is not defined, a common pathway for many indole-based anticancer agents involves the induction of apoptosis through the modulation of key signaling proteins.
Caption: A potential mechanism of action for 2,3-dimethylindole derivatives in cancer cells.
References
Application Note: Predicted ¹H and ¹³C NMR Characterization of 2,3-Dimethyl-Benz[e]indole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and predicted Nuclear Magnetic Resonance (NMR) data for the structural characterization of 2,3-Dimethyl-Benz[e]indole. Due to the absence of comprehensive published experimental spectra for this specific compound, the ¹H and ¹³C NMR chemical shifts and coupling constants presented herein are predicted based on data from analogous structures, including 2,3-dimethylindole and other benz[e]indole derivatives. This application note serves as a practical guide for researchers to acquire and interpret the NMR spectra of this compound, facilitating its unambiguous identification and structural elucidation.
Predicted NMR Data
The structural assignment of NMR signals is crucial for the confirmation of the chemical structure of this compound. The predictions below are based on established substituent effects, aromatic ring currents, and comparison with structurally related compounds.
Chemical Structure and Numbering:
Predicted ¹H NMR Data
The following table summarizes the predicted proton NMR spectral data for this compound, assuming the spectrum is recorded in CDCl₃ at 500 MHz.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H1 (NH) | 8.1 - 8.5 | br s | - | The N-H proton in indole systems is typically deshielded and appears as a broad singlet. |
| C2-CH₃ | 2.4 - 2.6 | s | - | Based on the chemical shift of the 2-methyl group in 2,3-dimethylindole.[1] |
| C3-CH₃ | 2.3 - 2.5 | s | - | Based on the chemical shift of the 3-methyl group in 2,3-dimethylindole.[1] |
| H4 | 7.8 - 8.0 | d | J = 8.0 - 9.0 | Aromatic proton adjacent to the fused benzene ring, expected to be deshielded. |
| H5 | 7.3 - 7.5 | t | J = 7.0 - 8.0 | Typical aromatic proton in a polycyclic system. |
| H6 | 7.9 - 8.1 | d | J = 8.0 - 9.0 | Aromatic proton in a naphthalene-like environment. |
| H7 | 7.5 - 7.7 | t | J = 7.0 - 8.0 | Typical aromatic proton in a polycyclic system. |
| H8 | 7.4 - 7.6 | d | J = 8.0 - 9.0 | Aromatic proton adjacent to the indole nitrogen. |
| H9 | 7.3 - 7.5 | d | J = 8.0 - 9.0 | Aromatic proton on the terminal benzene ring. |
br s = broad singlet, s = singlet, d = doublet, t = triplet
Predicted ¹³C NMR Data
The table below outlines the predicted carbon-13 NMR spectral data for this compound in CDCl₃, recorded at 125 MHz.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C2 | 135 - 138 | The quaternary carbon bearing a methyl group in an indole ring.[1] |
| C3 | 108 - 112 | The quaternary carbon bearing a methyl group, typically upfield in the indole system.[1] |
| C3a | 128 - 131 | Bridgehead carbon in the fused ring system. |
| C3b | 129 - 132 | Bridgehead carbon connecting the indole and naphthalene moieties. |
| C4 | 120 - 123 | Aromatic CH carbon. |
| C5 | 124 - 127 | Aromatic CH carbon. |
| C6 | 121 - 124 | Aromatic CH carbon. |
| C7 | 126 - 129 | Aromatic CH carbon. |
| C8 | 119 - 122 | Aromatic CH carbon. |
| C9 | 110 - 113 | Aromatic CH carbon adjacent to the indole nitrogen. |
| C9a | 134 - 137 | Bridgehead carbon adjacent to the indole nitrogen. |
| C9b | 125 - 128 | Bridgehead carbon in the naphthalene moiety. |
| C2-CH₃ | 11 - 14 | Typical chemical shift for a methyl group on an sp² carbon of an indole.[1] |
| C3-CH₃ | 8 - 11 | Typical chemical shift for a methyl group on an sp² carbon of an indole.[1] |
Experimental Protocols
The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[2] Other potential solvents include DMSO-d₆ or Acetone-d₆.
-
Sample Concentration:
-
Procedure:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and vortex or gently warm the mixture to ensure complete dissolution.
-
If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
¹H NMR Data Acquisition
-
Spectrometer Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Initial Steps: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (at): 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds. A longer delay (5x T₁) may be necessary for accurate integration.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient for most organic molecules.
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Tetramethylsilane (TMS) can be added as an internal standard for a precise 0.00 ppm reference.[2]
¹³C NMR Data Acquisition
-
Spectrometer Setup: Use the same spectrometer as for the ¹H NMR.
-
Acquisition Mode: Perform a proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Acquisition Parameters:
-
Pulse Angle: 30 degrees.[3]
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds. Note that quaternary carbons have longer relaxation times, and a longer delay might be needed for quantitative analysis.[3]
-
Spectral Width: A range of 0 to 220 ppm is standard for most organic compounds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required.
-
-
Referencing: Calibrate the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
Visualized Workflows and Relationships
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of a novel compound like this compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
NMR Parameters and Structural Information
This diagram shows the logical relationship between key NMR parameters and the structural information they provide.
Caption: Correlation between NMR parameters and the structural insights they provide.
References
Application Notes and Protocols for the Functionalization of 2,3-Dimethyl-Benz[e]indole
Introduction
The 2,3-Dimethyl-Benz[e]indole scaffold is an important heterocyclic motif in organic synthesis and medicinal chemistry. As a synthetic intermediate, it serves as a building block for more complex molecules, including potential drug candidates and organic light-emitting materials. The functionalization of this core structure is crucial for exploring its structure-activity relationships (SAR) and developing novel compounds with tailored properties. This document provides detailed application notes and experimental protocols for the key functionalization methods applicable to the this compound core, targeting researchers in organic synthesis and drug development. The primary sites for functionalization include the C2 and C3-attached methyl groups, the indole nitrogen (N-H), and the carbocyclic (benzo) portion of the molecule.
Functionalization of the C2 and C3-Methyl Groups
Application Note
The methyl groups at the C2 and C3 positions of the benz[e]indole core are prime targets for functionalization. Halogenation of these groups, particularly bromination, transforms them into versatile synthetic handles. The resulting bromomethyl derivatives are excellent electrophiles for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., alcohols, ethers, amines, nitriles). This strategy is fundamental for building more complex molecular architectures and for the synthesis of analogs for biological screening. The most common method for this transformation is radical bromination using N-Bromosuccinimide (NBS) with a radical initiator.
Experimental Protocol: Radical Bromination of this compound
This protocol is adapted from the bromination of the structurally similar 2,3-dimethyl-1-(phenylsulfonyl)indole. The phenylsulfonyl group on the indole nitrogen is a protecting group and may influence reactivity, so optimization may be required for the unprotected core.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., benzene, chlorobenzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in CCl₄ (approx. 0.1 M concentration).
-
Add N-Bromosuccinimide (2.1 eq to target dibromination). For monobromination, use 1.05 eq.
-
Add a catalytic amount of benzoyl peroxide or AIBN (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2,3-bis(bromomethyl)-benz[e]indole.
Data Summary
The following table summarizes typical conditions for the radical bromination of 2,3-dialkylindoles. Yields are highly dependent on the substrate and reaction scale.
| Starting Material | Reagents | Initiator | Solvent | Time (h) | Product | Yield (%) |
| 2,3-Dimethylindole | Bromine (1 eq), Et₃N | - | Methanol | < 0.5 | 3-Bromo-2,3-dimethylindolenine | High |
| N-acetyl-2,3-dimethylindole | Bromine (1 eq) | - | Methanol | - | Mixture of products | - |
| 2,3-Dimethylindole | tert-Butyl hypochlorite, Et₃N | - | - | - | 3-Chloro-2,3-dimethylindolenine | Good |
Table 1: Summary of Halogenation Conditions for 2,3-Dimethylindole Derivatives.[1][2]
Figure 1: Experimental workflow for the radical bromination of this compound.
Functionalization of the Indole Nitrogen (N-H)
Application Note
The indole nitrogen possesses a reactive N-H bond that can be readily functionalized. Deprotonation with a suitable base generates a nucleophilic indolide anion, which can react with various electrophiles. Common transformations include N-alkylation, N-arylation, and N-acylation (protection). These modifications are critical for modulating the electronic properties of the indole ring and for preventing undesired side reactions in subsequent synthetic steps. For instance, attaching an electron-withdrawing group (e.g., tosyl, benzoyl) can protect the nitrogen and alter the regioselectivity of other reactions.[3]
Experimental Protocol: N-Alkylation
This is a general protocol for the N-alkylation of indoles, which should be directly applicable to the this compound core.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Wash the NaH (1.2 eq) with anhydrous hexane to remove mineral oil and decant the hexane.
-
Suspend the oil-free NaH in anhydrous DMF under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 1-12 hours).
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
The choice of base and solvent is critical for successful N-H functionalization. The table below provides examples for general indole substrates.
| Electrophile | Base | Solvent | Temperature | Typical Yield (%) |
| Benzyl bromide | K₂CO₃ | MeCN | Reflux | >90 |
| Benzenesulfonyl chloride | K₂CO₃ | MeCN | Reflux | ~80 |
| Methyl Acrylate | - | AcOH | Reflux | ~75 |
Table 2: Representative Conditions for N-H Functionalization of Indoles.[4]
Figure 2: General reaction scheme for the N-alkylation of the benz[e]indole core.
Electrophilic Aromatic Substitution of the Benzo Ring
Application Note
With the electron-rich pyrrole ring substituted at the C2 and C3 positions, electrophilic aromatic substitution (EAS) is directed towards the benzo portion of the molecule.[5][6] The indole moiety acts as an activating group, making the benzo ring more susceptible to substitution than benzene itself. The precise position of substitution (C4, C5, C6, or C7) will depend on the specific electrophile, reaction conditions, and the presence of any directing groups on the indole nitrogen.[4] Common EAS reactions like halogenation, nitration, and Friedel-Crafts acylation can be employed to introduce functional groups onto the carbocyclic ring, providing access to a different class of derivatives.[7][8]
Experimental Protocol: Aromatic Bromination
This protocol describes a typical procedure for the bromination of an activated aromatic ring.
Materials:
-
This compound (or an N-protected derivative)
-
Bromine (Br₂) or Pyridinium hydrobromide perbromide (PHPB)
-
Acetic acid or Dichloromethane (DCM) as solvent
-
Lewis acid catalyst (e.g., FeCl₃, AlCl₃), if required
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent (e.g., acetic acid) in a flask protected from light.
-
Cool the solution to 0°C.
-
Add a solution of Bromine (1.0 eq) in the same solvent dropwise with stirring.
-
If using a less reactive N-protected substrate, a Lewis acid catalyst (0.1 eq) may be required.
-
Stir the reaction at 0°C to room temperature and monitor by TLC. The reaction is often rapid.
-
Upon completion, pour the reaction mixture into water.
-
Quench excess bromine by adding saturated Na₂S₂O₃ solution until the orange color disappears.
-
Neutralize the acid by carefully adding saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., DCM or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product mixture (which may contain regioisomers) by column chromatography.
Data Summary
Regioselectivity is a key challenge in the EAS of substituted indoles. The following table provides examples of bromination outcomes for different indole substrates.
| Substrate | Brominating Agent | Conditions | Major Product(s) |
| Indole-2,3-dicarboxylate | PHPB | DCM, rt | 5-Bromo derivative |
| 1-Benzyl-indole-2,3-dicarboxylate | Br₂/FeCl₃ | DCM, rt | Mixture of 5-Bromo and 6-Bromo |
| Indole | Br₂/NaOAc | AcOH | 5-Bromo derivative |
Table 3: Regioselectivity in the Bromination of Indole Derivatives.[4][9]
Figure 3: Overview of the primary methods for functionalizing the this compound core.
Transition Metal-Catalyzed C-H Functionalization
Application Note
Palladium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles.[10][11] For the this compound core, this methodology can be applied to forge new C-C or C-heteroatom bonds directly on the benzo ring, often with high regioselectivity controlled by a directing group on the indole nitrogen.[3] Reactions such as direct arylation, alkenylation, or acylation can be achieved without the need for pre-functionalized starting materials like halides or organometallics, offering a more efficient synthetic route.
(Proposed) Experimental Protocol: Direct C-H Arylation
This is a hypothetical protocol based on established methods for the C-H arylation of N-protected indoles. A directing group (e.g., N-pyridylsulfonyl) would likely be required for high regioselectivity.
Materials:
-
N-Protected this compound (e.g., N-(2-pyridyl)sulfonyl derivative)
-
Aryl halide (e.g., Iodobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., P(o-tol)₃, SPhos), if necessary
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMA)
-
Additives (e.g., Pivalic acid), if necessary
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected benz[e]indole (1.0 eq), aryl halide (1.5 eq), palladium catalyst (0.05 eq), ligand (0.1 eq), and base (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (Argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-120°C).
-
Stir vigorously and monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
If necessary, remove the directing group under established conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of 2,3-Dimethyl-Benz[e]indole Derivatives in Organic Light-Emitting Diodes (OLEDs): A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays. The performance of an OLED is intrinsically linked to the organic materials used within its emissive and charge-transport layers. Indole derivatives have emerged as a promising class of materials for OLEDs due to their excellent photophysical properties, high charge carrier mobility, and thermal stability. While various indole-based compounds have been successfully integrated into high-performance OLEDs, the specific application of 2,3-Dimethyl-Benz[e]indole derivatives remains a largely unexplored area in publicly available scientific literature.
This document aims to provide a comprehensive overview of the potential use of this compound derivatives in OLEDs. In the absence of direct experimental data for this specific class of compounds, this report will leverage established protocols for the synthesis of the parent molecule, 2,3-dimethylindole, and the fabrication of OLEDs using analogous indole derivatives. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of this compound derivatives for next-generation OLED applications.
Synthesis of the Core Moiety: 2,3-Dimethylindole
The synthesis of the foundational 2,3-dimethylindole structure is a critical first step. A common and efficient method is the Fischer indole synthesis.
Experimental Protocol: Fischer Indole Synthesis of 2,3-Dimethylindole
Materials:
-
Phenylhydrazine
-
Methyl ethyl ketone (MEK)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add methyl ethyl ketone (1.1 equivalents) to the solution.
-
Add a catalytic amount of a suitable acid catalyst, such as polyphosphoric acid.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 2,3-dimethylindole.
Prospective Application in OLEDs: A Generalized Approach
While specific data for this compound derivatives is unavailable, a general workflow for their evaluation as OLED materials can be proposed based on established practices for similar compounds.
Application Note: A Scalable Laboratory Protocol for the Synthesis of 2,3-Dimethyl-Benz[e]indole
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, scalable laboratory protocol for the synthesis of 2,3-Dimethyl-Benz[e]indole. The procedure is based on the well-established Fischer indole synthesis methodology, which is a reliable method for preparing indole derivatives.[1][2][3] This protocol includes considerations for scaling the reaction from milligram to multi-gram quantities, detailed experimental procedures, and safety precautions.
Introduction
This compound, also known as 2,3-Dimethyl-1H-benzo[e]indole, is a polycyclic aromatic heterocyclic compound. Its structure is part of many larger molecules of interest in medicinal chemistry and materials science.[4] The indole core is a privileged structure in drug discovery, and substituted benzindoles are explored for various biological activities.[5]
This protocol details the synthesis via the Fischer indole reaction, which involves the acid-catalyzed cyclization of a substituted arylhydrazine with a ketone or aldehyde.[1][3] In this case, 1-Naphthylhydrazine hydrochloride reacts with 2-butanone (methyl ethyl ketone) to form the target compound. Various acid catalysts can be employed, including Brønsted acids like polyphosphoric acid (PPA) and Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride, or aluminum chloride.[1][3][6] This protocol offers options for different catalysts, allowing for optimization based on available resources and scale.
Reaction Scheme
The overall reaction is depicted below:
-
Reactants: 1-Naphthylhydrazine hydrochloride and 2-Butanone
-
Catalyst: Acid (e.g., Polyphosphoric Acid or BF₃·OEt₂)
-
Product: this compound
The reaction proceeds through the formation of a naphthylhydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the aromatic indole ring system.[1][3]
Experimental Protocols
This section provides detailed methodologies for both a laboratory scale (1-5 grams) and a scaled-up synthesis (20-50 grams).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Lab Scale (1 g) | Scaled-up (25 g) | Notes |
| 1-Naphthylhydrazine HCl | 194.66 | 1.00 g (5.14 mmol) | 25.0 g (128.4 mmol) | Starting material. |
| 2-Butanone (MEK) | 72.11 | 0.41 g (0.52 mL, 5.65 mmol) | 10.2 g (12.8 mL, 141.3 mmol) | 1.1 equivalents. |
| Catalyst Option A | ||||
| Polyphosphoric Acid (PPA) | N/A | ~10 g | ~250 g | Use as both catalyst and solvent. |
| Catalyst Option B | ||||
| Boron Trifluoride Etherate | 141.93 | 0.88 g (0.73 mL, 6.17 mmol) | 21.9 g (18.2 mL, 154.1 mmol) | 1.2 equivalents. Corrosive. |
| Ethanol (for Catalyst B) | 46.07 | 20 mL | 500 mL | Anhydrous, for reaction solvent. |
| Work-up Reagents | ||||
| Ice Water | N/A | ~100 mL | ~2.5 L | For quenching the reaction. |
| Sodium Hydroxide (NaOH) | 40.00 | As needed for neutralization | As needed for neutralization | 5-10 M aqueous solution. |
| Dichloromethane (DCM) | 84.93 | ~60 mL | ~1.5 L | For extraction. |
| Brine (Saturated NaCl) | N/A | ~20 mL | ~500 mL | For washing organic layer. |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | ~5 g | ~100 g | For drying organic layer. |
| Purification | ||||
| Hexane | 86.18 | As needed | As needed | For recrystallization. |
| Ethyl Acetate | 88.11 | As needed | As needed | For recrystallization. |
Equipment
-
Round-bottom flasks appropriate for the scale (50 mL for lab scale, 1 L for scaled-up).
-
Reflux condenser and heating mantle with magnetic stirring.
-
For scaled-up reaction: Mechanical overhead stirrer.
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
Rotary evaporator.
-
Buchner funnel and vacuum flask for filtration.
-
Standard laboratory glassware.
Protocol A: Using Polyphosphoric Acid (PPA)
This method is straightforward as PPA serves as both the catalyst and solvent.[8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer (or mechanical stirrer for larger scale), add 1-Naphthylhydrazine hydrochloride.
-
Reagent Addition: Add 2-butanone (1.1 eq) to the flask.
-
Catalyst Addition: Carefully and slowly add polyphosphoric acid. The mixture will be viscous.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture into a beaker of ice water with stirring. This step is highly exothermic.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding a concentrated solution of sodium hydroxide until the pH is ~8-9. A precipitate of the crude product should form.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of hexane and ethyl acetate to obtain pure this compound as a crystalline solid.[4]
Protocol B: Using Boron Trifluoride Etherate (BF₃·OEt₂)
This method uses a milder Lewis acid catalyst in a conventional solvent.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic/mechanical stirrer, dissolve 1-Naphthylhydrazine hydrochloride and 2-butanone (1.1 eq) in anhydrous ethanol.
-
Catalyst Addition: Cool the solution in an ice bath. Slowly add boron trifluoride etherate (1.2 eq) dropwise via a syringe or dropping funnel. BF₃·OEt₂ is corrosive and moisture-sensitive; handle in a fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (around 80 °C) for 3-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Neutralization and Extraction: Neutralize with aqueous NaOH solution and extract the product with dichloromethane (3x volumes).
-
Washing, Drying, and Concentration: Follow steps 8 and 9 from Protocol A.
-
Purification: Follow step 10 from Protocol A for recrystallization. A yield of around 90% can be expected under optimal conditions.[6]
Data Summary
Reaction Parameters
| Parameter | Protocol A (PPA) | Protocol B (BF₃·OEt₂) |
| Solvent | Polyphosphoric Acid | Anhydrous Ethanol |
| Catalyst | Polyphosphoric Acid | Boron Trifluoride Etherate |
| Temperature | 90-100 °C | ~80 °C (Reflux) |
| Reaction Time | 2-4 hours | 3-6 hours |
| Work-up | Exothermic quench in ice water | Quench in ice water |
| Expected Yield | Moderate to Good | Good to Excellent (~90%)[6] |
Physical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₄H₁₃N[4] |
| Appearance | Pale yellow or brown crystalline solid[4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform, DMSO.[4] |
| Expected ¹H NMR Data | Signals corresponding to aromatic protons of the naphthalene ring system, a singlet for the N-H proton, and two singlets for the C2 and C3 methyl groups. |
| Expected ¹³C NMR Data | Signals for aromatic carbons and the two methyl carbons. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer indole synthesis.
Scale-up Considerations
-
Heat Management: The quenching of PPA is highly exothermic. For larger scales, the reaction mixture should be added to ice water very slowly, using a robust container (e.g., a large plastic bucket instead of glass) and efficient cooling.
-
Mixing: PPA is very viscous. A mechanical overhead stirrer is mandatory for scaled-up reactions using this catalyst to ensure adequate mixing and heat transfer.
-
Reagent Addition: On a larger scale, the dropwise addition of BF₃·OEt₂ should be done slowly to control the initial exotherm.
-
Extraction and Filtration: Large-scale extractions require appropriately sized separatory funnels or alternative liquid-liquid extraction setups. Filtration of large quantities of product can be slow; a larger Buchner funnel and a reliable vacuum source are essential.
-
Purification: Recrystallization of large batches may require significant solvent volumes and large flasks. It may be more efficient to perform purification in several smaller batches.
Safety and Handling
-
General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Chemical Hazards:
-
1-Naphthylhydrazine HCl: Is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.
-
Polyphosphoric Acid (PPA): Is corrosive. The reaction with water is highly exothermic and can cause splattering. Handle with extreme care.
-
Boron Trifluoride Etherate (BF₃·OEt₂): Is highly corrosive and reacts violently with water. It is a potent Lewis acid.
-
Dichloromethane (DCM): Is a suspected carcinogen. Use only in a fume hood.
-
-
Toxicological Data: There is a lack of comprehensive toxicological data for this compound.[4] Therefore, it should be handled as a potentially hazardous substance. Avoid skin contact, inhalation, or ingestion.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole synthesis [organic-chemistry.org]
- 8. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
2,3-Dimethyl-Benz[e]indole: A Versatile Precursor for Complex Molecule Synthesis
Application Note AP2025-10-26
For Research Use Only
Abstract
While direct applications of 2,3-Dimethyl-1H-benzo[e]indole as a precursor in the total synthesis of known natural products are not extensively documented in scientific literature, its structural features present significant potential for the synthesis of novel complex molecules and analogues of existing natural products. This document provides detailed protocols for the synthesis of the 2,3-Dimethyl-1H-benzo[e]indole scaffold and key functionalization reactions that enable its use as a versatile building block in synthetic chemistry and drug discovery. The protocols are designed for researchers, scientists, and drug development professionals interested in exploring the synthetic utility of this compound.
Introduction
The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutically active compounds.[1][2][3][4] The benzo[e]indole system, a tricyclic aromatic heterocycle, offers an extended planar system that can be exploited for unique molecular interactions. The presence of two reactive methyl groups at the 2- and 3-positions of the indole core provides valuable handles for further chemical elaboration, making 2,3-Dimethyl-1H-benzo[e]indole an attractive, albeit underutilized, starting material for the synthesis of complex molecular architectures. This document outlines the synthesis of this precursor and key subsequent transformations.
Synthesis of the Precursor
The most reliable and versatile method for synthesizing substituted indoles is the Fischer indole synthesis.[5][6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. For the synthesis of 2,3-Dimethyl-1H-benzo[e]indole, 1-naphthylhydrazine is reacted with 2-butanone.
Fischer Indole Synthesis Workflow
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of 2,3-Dimethyl-1H-benzo[e]indole
This protocol is adapted from an efficient synthesis of 2,3-dimethylindole, which reports high yields.[8]
Materials:
-
1-Naphthylhydrazine hydrochloride
-
2-Butanone (Methyl Ethyl Ketone)
-
Ethanol, anhydrous
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-naphthylhydrazine hydrochloride (1.0 eq) in anhydrous ethanol, add 2-butanone (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the naphthylhydrazone intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.5 eq) dropwise to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 2,3-Dimethyl-1H-benzo[e]indole as a solid.
Table 1: Synthesis of Dimethylindoles via Fischer Synthesis
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylhydrazine + 2-Butanone | BF₃·OEt₂ | Ethanol | 90 | [8] |
| Phenylhydrazine + Ketones | Antimony Phosphate | Methanol | Moderate | [9] |
| N-Butenylaniline | Polyphosphoric Acid | Neat | Good |[10] |
Functionalization of the 2,3-Dimethyl Groups
The methyl groups of the 2,3-dimethylindole scaffold are amenable to functionalization, particularly through radical bromination. This transformation is critical as it installs a versatile chemical handle for subsequent nucleophilic substitution or elimination reactions, paving the way for the construction of more complex structures.
Experimental Protocol: Bromination of 2,3-Dimethyl-1H-benzo[e]indole
This protocol is based on the selective bromination at the 3-position methyl group of 2,3-dimethylindole.[11]
Materials:
-
2,3-Dimethyl-1H-benzo[e]indole
-
Triethylamine (Et₃N)
-
Methylene chloride (CH₂Cl₂), anhydrous
-
Bromine (Br₂)
-
Anhydrous methanol
Procedure:
-
Dissolve 2,3-Dimethyl-1H-benzo[e]indole (1.0 eq) in anhydrous methylene chloride containing triethylamine (1.1 eq).
-
Cool the solution to -5 °C in an ice/salt bath under a nitrogen atmosphere.
-
Prepare a solution of bromine (1.0 eq) in methylene chloride.
-
Add the bromine solution dropwise to the cooled indole solution with vigorous stirring.
-
After 5-10 minutes, add cold anhydrous methanol to the reaction mixture. This will react with the intermediate 3-bromoindolenine.
-
Allow the reaction to stir for an additional 30 minutes at low temperature.
-
Quench the reaction with water and extract with methylene chloride.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo at room temperature.
-
The resulting product, 3-methoxy-2,3-dimethyl-benzo[e]indolenine, can be purified by chromatography if necessary. The bromo intermediate is often used in situ due to its instability.[11]
Hypothetical Application in Natural Product Analogue Synthesis
The functionalized 2,3-Dimethyl-1H-benzo[e]indole can serve as a key intermediate in a hypothetical pathway toward complex heterocyclic systems, for instance, analogues of indole alkaloids. The following workflow illustrates a potential synthetic route.
Hypothetical Synthesis Workflow
Caption: Hypothetical Synthetic Pathway.
This proposed pathway showcases how the initial bromination of the methyl group opens up possibilities for C-C bond formation and subsequent cyclization to build a more intricate molecular scaffold, demonstrating the potential of 2,3-Dimethyl-1H-benzo[e]indole as a valuable precursor in synthetic chemistry.
Quantitative Data Summary
The following table summarizes yields from related reactions involving 2,3-dimethylindole, which can serve as an estimate for the analogous benzo[e]indole system.
Table 2: Yields of Reactions with 2,3-Dimethylindole Derivatives
| Reaction Type | Substrates | Catalyst/Reagent | Product Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts type addition | 1,2-Dimethylindole + Chromone-based α-keto ester | Sc(OTf)₃ | 43 | [12] |
| Bromination/Methanolysis | 2,3-Dimethylindole + Br₂/MeOH | Et₃N | Good | [11] |
| Oxidation | 2,3-Dimethylindole + Peroxophosphates | H₂SO₄ | - |[13] |
Conclusion
2,3-Dimethyl-1H-benzo[e]indole is a promising but currently under-explored precursor for the synthesis of complex molecules. The protocols provided herein for its synthesis via the Fischer indole reaction and its subsequent functionalization via methyl group bromination offer a solid foundation for researchers to begin exploring its synthetic potential. The ability to selectively modify the methyl groups provides a clear pathway to elaborate the core structure into novel polycyclic systems relevant to drug discovery and materials science. Further research into the reactivity and applications of this versatile building block is highly encouraged.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Oxidation of 2,3-dimethylindole by peroxophosphates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethyl-Benz[e]indole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the reaction yield of 2,3-Dimethyl-Benz[e]indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing the 2,3-dimethyl-substituted benz[e]indole core is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a 1-naphthylhydrazine with 2-butanone.[1][2]
Q2: What are the key starting materials for the synthesis of this compound via the Fischer indole synthesis?
A2: The primary starting materials are 1-naphthylhydrazine (or its hydrochloride salt) and 2-butanone (also known as methyl ethyl ketone, MEK).
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, an alternative route involves the cyclization of an N-alkenyl-naphthalenamine, specifically N-butenyl-1-naphthylamine, using a strong acid catalyst like polyphosphoric acid (PPA). However, the Fischer indole synthesis is more commonly documented.
Q4: What are the critical parameters that influence the yield of the Fischer indole synthesis?
A4: The reaction yield is highly sensitive to several parameters, including the choice and concentration of the acid catalyst, reaction temperature, and reaction time.[1][3] The purity of the starting materials, particularly the naphthylhydrazine, is also crucial.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product in my Fischer indole synthesis of this compound. What are the possible causes and solutions?
A: Low or no yield in a Fischer indole synthesis can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Starting Material Quality:
-
Hydrazine Instability: Naphthylhydrazines can be unstable and may decompose upon storage, especially if exposed to air or light. It is advisable to use freshly prepared or purified 1-naphthylhydrazine.
-
Purity of Ketone: Ensure the 2-butanone is of high purity and free from contaminants that could lead to side reactions.
-
-
Reaction Conditions:
-
Catalyst Choice and Concentration: The type and amount of acid catalyst are critical.[2][4] Different substrates may require different catalysts for optimal results. If one catalyst (e.g., polyphosphoric acid) gives a low yield, consider trying others such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or p-toluenesulfonic acid (p-TSA).[2][3] The concentration of the acid is also a key factor; too little may result in an incomplete reaction, while too much can lead to degradation of the starting material or product.
-
Temperature and Reaction Time: These parameters are interdependent and need to be optimized.[1] Insufficient heating may lead to an incomplete reaction, whereas excessive heat or prolonged reaction times can cause decomposition and the formation of byproducts. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Formation of Stable Intermediates: The intermediate naphthylhydrazone may not be cyclizing efficiently. This can sometimes be addressed by isolating the hydrazone first and then subjecting it to cyclization under different, more forcing conditions.
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the desired this compound. What are the common side reactions, and how can I minimize them?
A: The formation of multiple products is a common challenge in the Fischer indole synthesis. Here are some likely side reactions and strategies to mitigate them:
-
Regioisomeric Products: While 2-butanone is asymmetric, the electronic and steric effects of the naphthalene ring system generally direct the cyclization to form the 2,3-dimethyl isomer. However, traces of other isomers might form. Careful optimization of the acid catalyst and temperature can improve regioselectivity.
-
Aldol Condensation: Ketones can undergo self-condensation under acidic conditions, leading to impurities that can complicate purification and reduce the yield of the desired indole.[1][3] To minimize this, you can try adding the ketone slowly to the reaction mixture containing the hydrazine and acid.
-
N-N Bond Cleavage: Under certain acidic conditions, the N-N bond of the intermediate hydrazone can cleave, leading to the formation of 1-naphthylamine and other byproducts.[5][6] This is more likely with strongly electron-donating substituents on the aromatic ring, but can be influenced by the acid strength. Using milder acids or optimizing the reaction temperature can help reduce this side reaction.
-
Incomplete Cyclization or Rearrangement: The reaction may stall at the hydrazone or diimine intermediate stage. Ensuring sufficient catalyst concentration and optimal temperature is key to driving the reaction to completion.
Issue 3: Product Purification Difficulties
Q: I am having trouble purifying the crude product. What are the recommended purification techniques?
A: Purifying this compound from the reaction mixture can be challenging due to the presence of colored impurities and byproducts with similar polarities.
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent such as ethyl acetate or dichloromethane. A gradient elution is often necessary to separate the product from closely related impurities. The presence of a tertiary amine in some byproducts might necessitate the addition of a small amount of a basic modifier like triethylamine to the eluent system to prevent streaking on the column.[7]
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective final purification step. Suitable solvent systems can be determined through small-scale solubility tests. Common solvents for recrystallization of indole derivatives include ethanol, methanol, or mixtures of hexane and ethyl acetate.
-
Acid-Base Extraction: An initial workup with an acid-base extraction can help remove some impurities. However, care must be taken as the indole nitrogen has some basicity and the product could be partially extracted into the acidic aqueous phase.
Data Presentation
Table 1: Influence of Catalyst on the Yield of 2,3-Dimethylindole (as a model for this compound)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Boron Trifluoride Etherate | Ethanol | Reflux | - | 90 | Based on similar syntheses[8] |
| Polyphosphoric Acid (PPA) | Neat | 100 | - | High | General condition for Fischer Indole[9] |
| Zinc Chloride (ZnCl₂) | Acetic Acid | Reflux | - | Moderate to High | General condition for Fischer Indole[2] |
| p-Toluenesulfonic Acid | Toluene | Reflux | - | Moderate to High | General condition for Fischer Indole[2] |
Note: The yields presented are for the synthesis of 2,3-dimethylindole and serve as a general guideline. Optimal conditions for this compound may vary and require experimental optimization.
Experimental Protocols
Protocol 1: Synthesis of 1-Naphthylhydrazine Hydrochloride
This protocol describes the synthesis of the key precursor, 1-naphthylhydrazine, from 1-naphthylamine.
-
Diazotization: Dissolve 1-naphthylamine in hydrochloric acid and cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Isolation: Filter the precipitated 1-naphthylhydrazine hydrochloride, wash it with a small amount of cold water, followed by ethanol and then ether.
-
Dry the product under vacuum.
Protocol 2: Fischer Indole Synthesis of this compound
This protocol outlines the general procedure for the synthesis of the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-naphthylhydrazine hydrochloride and the chosen acid catalyst (e.g., polyphosphoric acid).
-
Add 2-butanone to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. testbook.com [testbook.com]
- 4. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of Crude 2,3-Dimethyl-Benz[e]indole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of crude 2,3-Dimethyl-Benz[e]indole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | 1. Compound decomposition on silica gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive indole compounds. 2. Irreversible adsorption: The compound may be too polar and bind too strongly to the silica gel. 3. Improper solvent system: The eluent may not be strong enough to effectively move the compound down the column. | 1. Test for stability: Before running a column, spot the crude material on a TLC plate, let it sit for a few hours, and then elute to see if any degradation has occurred. If the compound is unstable, consider using a less acidic stationary phase like alumina or a deactivated silica gel. 2. Use a more polar solvent system: Gradually increase the polarity of the eluent. For highly polar compounds, a reverse-phase column may be more suitable. 3. Optimize the solvent system using TLC: Ensure the chosen solvent system provides a good separation and an appropriate Rf value (typically 0.2-0.4) for the desired compound. |
| Co-elution of Impurities | 1. Similar polarity of compound and impurity: The impurity may have a very similar polarity to the product, making separation by normal-phase chromatography difficult. 2. Column overloading: Applying too much crude material to the column can lead to poor separation. | 1. Try a different solvent system: Experiment with different solvent combinations to exploit subtle differences in polarity. Sometimes, adding a small amount of a third solvent can improve resolution. 2. Consider an alternative purification technique: If co-elution persists, preparative HPLC or recrystallization may be necessary. 3. Reduce the sample load: Use a larger column or reduce the amount of crude material being purified. |
| Difficulty in Recrystallization | 1. Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. 2. Presence of oily impurities: Oily impurities can prevent the formation of a crystalline solid. | 1. Systematic solvent screening: Test the solubility of the crude product in a variety of hot and cold solvents to find a suitable one where the compound is soluble when hot and insoluble when cold. Common solvents for indole derivatives include ethanol, methanol, toluene, and hexane/ethyl acetate mixtures. 2. Pre-purification: If the crude material is very impure or oily, a preliminary purification by column chromatography may be necessary to remove the interfering impurities before attempting recrystallization. |
| Product Discoloration | 1. Oxidation: Indole compounds can be susceptible to air oxidation, leading to colored impurities. 2. Residual acid from synthesis: Traces of acid catalysts from the synthesis can cause degradation and discoloration. | 1. Work under an inert atmosphere: When possible, perform purification steps under nitrogen or argon. 2. Neutralize the crude product: Before purification, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any residual acid. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Fischer indole synthesis?
A1: Common impurities can include unreacted starting materials (e.g., the corresponding hydrazine and ketone), regioisomers formed during the cyclization step, and partially reacted intermediates. Additionally, oxidation or degradation of the indole ring can lead to colored byproducts.
Q2: Which purification technique generally provides the highest purity for this compound?
A2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) typically offers the highest resolution and can separate very closely related impurities, often achieving purities greater than 99%. However, it is generally more expensive and time-consuming than other methods. For many applications, a combination of column chromatography followed by recrystallization can provide excellent purity.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: A good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A typical starting gradient could be from 5% to 30% ethyl acetate in hexane. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.
Q4: Can sublimation be used to purify this compound?
A4: Yes, sublimation can be a very effective purification method for aromatic heterocycles like this compound, provided the compound has a sufficiently high vapor pressure and is thermally stable at the required temperature and pressure.[1] Sublimation is particularly good at removing non-volatile inorganic impurities and can yield very pure crystalline material.[2] It is often performed under vacuum to lower the required temperature and prevent thermal decomposition.[3]
Q5: My purified this compound is a pale yellow solid. Is this normal?
A5: While high-purity this compound is often described as a white or off-white crystalline solid, a pale yellow coloration is not uncommon and may not necessarily indicate significant impurity. Trace amounts of oxidized species can impart a yellow hue. The purity should be confirmed by analytical methods such as HPLC, NMR, and melting point determination.
Quantitative Data Summary
The following table summarizes typical results that can be expected from different purification techniques for crude this compound. These values are illustrative and can vary depending on the initial purity of the crude material and the optimization of the purification protocol.
| Purification Technique | Typical Purity Achieved | Typical Yield | Throughput | Cost |
| Recrystallization | 95-98% | 60-80% | Moderate | Low |
| Column Chromatography | 90-97% | 70-90% | High | Moderate |
| Preparative HPLC | >99% | 50-70% | Low | High |
| Sublimation | >98% | 40-60% | Low | Moderate |
Experimental Protocols
Protocol 1: Column Chromatography
-
Slurry Preparation: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.
-
Column Packing: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 5% ethyl acetate in hexane).
-
Loading: The prepared dry-loaded sample is carefully added to the top of the packed column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30%).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: The crude this compound is tested for solubility in various solvents. A suitable solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or toluene and hexane is often a good starting point.
-
Dissolution: The crude solid is placed in a flask, and the chosen solvent is added portion-wise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent and then dried under vacuum to remove any residual solvent.
Protocol 3: Preparative HPLC
-
Method Development: An analytical HPLC method is first developed to achieve good separation of the desired product from its impurities. A common mobile phase for indole derivatives is a gradient of acetonitrile in water, often with a small amount of formic acid or trifluoroacetic acid.
-
Sample Preparation: The crude sample is dissolved in the mobile phase or a compatible solvent.
-
Injection and Separation: The sample is injected onto a preparative C18 column, and the separation is carried out using the optimized gradient.
-
Fraction Collection: A fraction collector is used to collect the eluent corresponding to the peak of the pure product, as detected by a UV detector.
-
Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly pure this compound.
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Decision tree for troubleshooting purification issues.
References
identifying common side products in 2,3-Dimethyl-Benz[e]indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dimethyl-Benz[e]indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a naphthylhydrazone, which is typically formed in situ from the reaction of a naphthylhydrazine with 2-butanone.
Q2: What are the primary starting materials for the Fischer indole synthesis of this compound?
A2: The key starting materials are a naphthylhydrazine (specifically, naphthalen-1-ylhydrazine or naphthalen-2-ylhydrazine) and an unsymmetrical ketone, 2-butanone. The reaction is catalyzed by a Brønsted or Lewis acid.
Q3: What are the most common side products observed in this synthesis?
A3: The most significant side product is the formation of a regioisomer. Due to the unsymmetrical nature of 2-butanone, the Fischer indole synthesis can proceed via two different enamine intermediates, leading to the formation of the desired 2,3-dimethyl-1H-benzo[e]indole and the isomeric 1,2-dimethyl-1H-benzo[e]indole. Other potential, though less common, side products can include those arising from aldol condensation of the starting ketone or Friedel-Crafts type reactions, depending on the reaction conditions.
Q4: How can I minimize the formation of the isomeric byproduct?
A4: The regioselectivity of the Fischer indole synthesis is influenced by the acidity of the reaction medium and steric hindrance. Generally, stronger acids and higher temperatures favor the formation of the thermodynamically more stable isomer. Experimentation with different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) and careful control of the reaction temperature are crucial for optimizing the yield of the desired this compound.
Q5: Are there any other notable byproducts mentioned in the literature?
A5: A patent for the preparation of the simpler analog, 2,3-dimethylindole, mentions the formation of two unidentified side products, highlighting the potential for other minor impurities to form during the synthesis. Careful chromatographic purification is therefore essential to isolate the pure desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | - Suboptimal reaction temperature or time.- Inappropriate acid catalyst or concentration.- Incomplete formation of the hydrazone intermediate. | - Optimize the reaction temperature and monitor the reaction progress by TLC.- Screen various Brønsted and Lewis acid catalysts (e.g., PPA, H₂SO₄, ZnCl₂, BF₃·OEt₂).- Ensure equimolar amounts of the naphthylhydrazine and 2-butanone are used and allow sufficient time for hydrazone formation before proceeding with cyclization. |
| High proportion of the isomeric byproduct (1,2-dimethyl-1H-benzo[e]indole) | - Reaction conditions favoring the formation of the kinetic product. | - Increase the strength of the acid catalyst. Stronger acids tend to favor the formation of the more substituted, thermodynamically stable enamine intermediate, leading to the desired 2,3-dimethyl isomer.- Experiment with higher reaction temperatures, as this can also favor the thermodynamic product. |
| Presence of multiple unidentified spots on TLC after reaction completion | - Decomposition of starting materials or product under harsh acidic conditions.- Aldol condensation of 2-butanone.- Friedel-Crafts side reactions. | - Reduce the reaction temperature or use a milder acid catalyst.- Add 2-butanone slowly to the reaction mixture to minimize its self-condensation.- Consider using a less reactive acid catalyst if Friedel-Crafts products are suspected. |
| Difficulty in purifying the final product | - Co-elution of the desired product and the isomeric byproduct during column chromatography. | - Employ a high-resolution chromatography technique, such as HPLC or preparative TLC.- Use a solvent system with a different polarity or a different stationary phase to improve separation.- Consider recrystallization from a suitable solvent to selectively crystallize the desired isomer. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of 2,3-Disubstituted Indoles
-
Hydrazone Formation (optional isolation):
-
In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1 equivalent) in ethanol or acetic acid.
-
Add the unsymmetrical ketone (1-1.2 equivalents).
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours, or until hydrazone formation is complete (monitored by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid in a solvent, or a Lewis acid). The choice and amount of acid are critical and should be optimized.
-
Heat the reaction mixture to the desired temperature (ranging from 80°C to reflux, depending on the catalyst and substrates) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a beaker of ice-water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any isomeric byproducts and other impurities.
-
Visualizations
To aid in understanding the potential for side product formation, the following diagrams illustrate the key reaction pathways.
Technical Support Center: Overcoming Solubility Challenges with 2,3-Dimethyl-Benz[e]indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for working with the poorly soluble compound, 2,3-Dimethyl-Benz[e]indole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
A1: this compound is a heterocyclic aromatic compound belonging to the indole family. Its chemical structure, characterized by a fused benzene and pyrrole ring system with methyl substitutions, results in a non-polar and hydrophobic nature. This inherent hydrophobicity leads to poor solubility in aqueous solutions, a common challenge encountered with many indole derivatives.
Q2: What are the most common organic solvents for dissolving this compound?
A2: Based on its chemical properties and data from similar indole compounds, this compound is expected to be soluble in several organic solvents. The most common and effective choices for creating stock solutions are Dimethyl Sulfoxide (DMSO), ethanol, and chloroform.[1]
Q3: I'm seeing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is happening?
A3: This is a common issue known as "precipitation upon dilution." When a concentrated stock of a hydrophobic compound in an organic solvent is added to an aqueous medium, the compound's solubility drastically decreases, causing it to fall out of solution and form a precipitate. This can lead to inaccurate experimental results and potential cytotoxicity from the precipitate itself.
Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent on the cells.
Q5: Can I use heat to help dissolve this compound?
A5: Gentle warming can aid in the initial dissolution of the compound in the organic solvent. However, be cautious, as excessive heat can degrade the compound. It is not recommended to heat the aqueous medium after the addition of the stock solution, as this can damage cellular components and other media supplements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in organic solvent. | Insufficient solvent volume or inappropriate solvent choice. | Increase the volume of the solvent incrementally. If solubility is still an issue, try a different recommended solvent (see solubility table below). Gentle warming and vortexing can also be applied. |
| Precipitation occurs immediately upon addition to aqueous media. | The concentration of the compound exceeds its solubility limit in the final aqueous solution. | Decrease the final concentration of this compound in your experiment. Prepare a more dilute stock solution to minimize the volume of organic solvent added to the aqueous medium. |
| Cloudiness or precipitate forms over time in the incubator. | The compound is slowly coming out of solution at 37°C. | Consider using a solubilizing agent such as Pluronic F-68 or preparing a lipid-based formulation if compatible with your experimental design. Ensure the final concentration is well below the solubility limit. |
| Inconsistent results between experiments. | Variable dissolution of the compound or precipitation in some wells. | Standardize your stock solution preparation method. Always visually inspect for complete dissolution before use. Ensure thorough mixing when adding the stock solution to the media, but avoid vigorous shaking that can cause splashing and inaccurate volumes. |
| High background noise or off-target effects. | The organic solvent concentration is too high, causing cellular stress or other unintended effects. | Reduce the final concentration of the organic solvent. Prepare a more concentrated stock solution if possible, so a smaller volume is needed. Always include a vehicle control. |
Quantitative Solubility Data (Estimated)
The following table provides estimated solubility values for this compound in common laboratory solvents. These values are based on the known solubility of structurally similar indole derivatives and should be used as a starting point for your experiments. It is recommended to perform your own solubility tests for precise measurements.
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 25 | A good first choice for preparing highly concentrated stock solutions. |
| Chloroform | > 20 | Effective for dissolution, but its use in cell-based assays is limited due to toxicity. |
| Ethanol (100%) | ~ 10-15 | A viable alternative to DMSO, but may require a larger volume for the same stock concentration. |
| Methanol | ~ 5-10 | Lower solubility compared to ethanol. |
| Acetone | ~ 10-15 | Can be used for initial dissolution, but less common for cell culture applications. |
| Water | < 0.1 | Essentially insoluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (solid), Dimethyl Sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, vortex mixer.
-
Calculation: The molecular weight of this compound (C₁₄H₁₃N) is approximately 195.26 g/mol . To prepare a 10 mM stock solution, you will need 1.95 mg of the compound per 1 mL of DMSO.
-
Procedure: a. Weigh out 1.95 mg of this compound and place it in a sterile microcentrifuge tube. b. Add 1 mL of cell culture grade DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution with no visible particles should be obtained. d. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. e. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. For a final concentration of 10 µM, you will need to perform a 1:1000 dilution. c. It is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in cell culture medium to create an intermediate solution of 100 µM. d. To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium and mix thoroughly by gentle pipetting. e. Then, add the required volume of this 100 µM intermediate solution to your cell culture wells to achieve the final desired concentration. For example, add 10 µL of the 100 µM solution to a well containing 90 µL of cells in medium for a final volume of 100 µL and a final concentration of 10 µM. f. Always prepare a vehicle control with the same final concentration of DMSO.
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing and using this compound solutions.
Hypothetical Signaling Pathway Modulated by an Indole Derivative
Many indole derivatives have been shown to interact with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The following diagram illustrates a hypothetical mechanism where an indole compound inhibits this pathway. Indole compounds have been reported to modulate the PI3K/Akt/mTOR signaling pathway.[1]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by an indole derivative.
References
assessing the stability of 2,3-Dimethyl-Benz[e]indole in different solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-Benz[e]indole. The information is designed to address common challenges encountered during experimental assessments of its stability in various solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many indole derivatives, is primarily influenced by several factors:
-
pH: The compound may be susceptible to acid or base-catalyzed hydrolysis.
-
Oxidation: The indole ring can be prone to oxidation, especially in the presence of oxygen, light, or certain metal ions.
-
Temperature: Elevated temperatures can accelerate degradation rates.
-
Light: Photodegradation can occur upon exposure to UV or visible light.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.
Q2: I am observing a rapid loss of my this compound sample in an aqueous buffer. What could be the cause?
A2: Rapid degradation in aqueous buffers is often due to pH-mediated hydrolysis or oxidation. Indole derivatives can be unstable at acidic or alkaline pH. We recommend investigating the stability of your compound across a range of pH values to identify the optimal pH for your experiments. Additionally, ensure your buffer is de-gassed to minimize dissolved oxygen, which can contribute to oxidative degradation.
Q3: My solution of this compound is changing color. What does this indicate?
A3: A color change in your solution is a common indicator of degradation. The formation of colored degradation products is often due to oxidation or polymerization of the indole ring. It is crucial to characterize these degradants to understand the degradation pathway. We advise using techniques like HPLC with a photodiode array (PDA) detector to separate and spectrally characterize the parent compound and any new peaks that appear over time.
Q4: What are the expected degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, indole derivatives commonly degrade via hydroxylation of the pyrrole ring, followed by further oxidation and potential ring-opening.[1][2] For this compound, degradation might initiate at the electron-rich double bond of the indole nucleus.
Troubleshooting Guides
Issue 1: Poor reproducibility of stability data.
-
Possible Cause 1: Inconsistent environmental conditions.
-
Solution: Ensure that all stability studies are conducted under tightly controlled conditions of temperature, humidity, and light exposure as per ICH guidelines. Use a calibrated stability chamber. For photosensitivity studies, control the intensity and wavelength of the light source.
-
-
Possible Cause 2: Variability in sample preparation.
-
Solution: Standardize your sample preparation protocol. Use freshly calibrated pipettes and balances. Ensure the compound is fully dissolved before starting the stability time points. For poorly soluble compounds, consider the use of co-solvents, but first, evaluate the stability in the co-solvent alone.
-
-
Possible Cause 3: Analytical method is not stability-indicating.
Issue 2: Precipitation of the compound during the stability study.
-
Possible Cause 1: Low aqueous solubility.
-
Solution: this compound is reported to be insoluble in water.[5] If you observe precipitation in aqueous buffers, you may need to add a co-solvent (e.g., acetonitrile, methanol, or DMSO) to maintain solubility. However, it is critical to assess the stability of the compound in the chosen co-solvent system.
-
-
Possible Cause 2: Change in pH affecting solubility.
-
Solution: The pH of the solution can influence the ionization state and thus the solubility of a compound. Monitor the pH of your solutions throughout the stability study. If the pH changes, it may be necessary to use a buffer with a higher buffering capacity.
-
-
Possible Cause 3: Degradation product is less soluble.
-
Solution: If a degradation product is precipitating, this can sometimes be observed as increasing turbidity. The analytical method should be capable of quantifying both the dissolved parent compound and, if possible, the degradants. Filtration of samples prior to analysis should be done with caution, as it may remove precipitated degradants.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data should be structured. These are not experimental results but are based on typical degradation profiles for indole derivatives.
Table 1: pH-Dependent Stability of this compound at 25°C
| pH | Half-life (t½) in hours | Apparent First-Order Rate Constant (k) in h⁻¹ |
| 3.0 | 12 | 0.0578 |
| 5.0 | 72 | 0.0096 |
| 7.4 | 168 | 0.0041 |
| 9.0 | 48 | 0.0144 |
Table 2: Temperature-Dependent Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | Half-life (t½) in hours | Apparent First-Order Rate Constant (k) in h⁻¹ |
| 4 | >1000 | <0.0007 |
| 25 | 168 | 0.0041 |
| 40 | 48 | 0.0144 |
| 60 | 10 | 0.0693 |
Experimental Protocols
Protocol 1: General Stability Assessment in Solution
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline at pH 7.4) to a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
Incubation: Aliquot the working solution into amber vials to protect from light and store them in a temperature-controlled stability chamber.
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 168 hours).
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining concentration of this compound against time. The slope of this line will be the negative of the apparent first-order rate constant (-k). The half-life can be calculated as 0.693/k.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing and validating a stability-indicating method.
-
Acid Hydrolysis: Incubate the drug solution in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the drug solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug or a solution to 80°C for 48 hours.
-
Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by HPLC-PDA to check for degradation and to ensure peak purity of the parent compound.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. turkjps.org [turkjps.org]
- 5. chembk.com [chembk.com]
troubleshooting peak broadening in NMR spectra of 2,3-Dimethyl-Benz[e]indole
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak broadening in the NMR spectra of 2,3-Dimethyl-Benz[e]indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing broad peaks in the ¹H NMR spectrum of my this compound sample?
A1: Peak broadening in the NMR spectrum of this compound can stem from several factors, broadly categorized as instrumental issues, sample condition problems, or inherent molecular dynamics. Common causes include poor instrument shimming, sample inhomogeneity due to poor solubility, high sample concentration leading to aggregation, the presence of paramagnetic impurities, and chemical exchange phenomena.[1][2][3]
Q2: Could the aromatic nature of this compound contribute to peak broadening?
A2: Yes, the aromatic system of this compound can influence peak shape. Aromatic molecules can exhibit effects such as pi-pi stacking, especially at higher concentrations, which can lead to changes in the local magnetic environment and result in peak broadening. Additionally, the presence of the nitrogen heteroatom can introduce quadrupolar effects and potential for hydrogen bonding, further contributing to broader lines.
Q3: How does the choice of NMR solvent affect peak broadening for my compound?
A3: The choice of solvent is critical. Poor solubility of this compound in the chosen deuterated solvent will lead to a non-homogenous sample and significant peak broadening.[1] It is advisable to test the solubility in various common NMR solvents before preparing the sample. Furthermore, solvent viscosity can impact molecular tumbling rates, with more viscous solvents potentially causing broader peaks.[3]
Q4: Can temperature variations during the experiment cause my peaks to broaden?
A4: Yes, temperature plays a significant role in NMR peak shape.[3] For this compound, temperature can affect its solubility, the rate of chemical exchange processes (e.g., proton exchange of the N-H), and conformational dynamics. Running the experiment at a higher temperature can sometimes sharpen peaks by increasing the rate of exchange or improving solubility.[1]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak broadening in the NMR spectra of this compound.
Guide 1: Initial Checks and Instrument-Related Issues
If you observe broad peaks across your entire spectrum, including the solvent peak, the issue is likely related to the instrument setup.
Troubleshooting Workflow for Instrumental Issues
Caption: Workflow for diagnosing instrument-related peak broadening.
Experimental Protocol: Shimming
Shimming is the process of adjusting the currents in the shim coils to make the magnetic field as homogeneous as possible.[4] An inhomogeneous field will cause broad peaks.
-
Locking: Ensure the spectrometer has a stable lock on the deuterium signal of the solvent.
-
Automated Shimming: Utilize the spectrometer's automated shimming routines (e.g., topshim). This is often sufficient for routine samples.
-
Manual Shimming: If automated shimming is insufficient, manual adjustment of the Z1, Z2, X, and Y shims may be necessary to improve the lineshape. Refer to your spectrometer's user manual for detailed instructions on manual shimming.
Guide 2: Sample Preparation and Condition
If the solvent peak is sharp but the peaks of this compound are broad, the problem likely lies with the sample itself.
Troubleshooting Workflow for Sample-Related Issues
Caption: Workflow for diagnosing sample-related peak broadening.
Data on Common NMR Solvents and Properties
| Deuterated Solvent | Viscosity (cP at 25°C) | Common Use Case for Aromatic Compounds |
| Chloroform-d (CDCl₃) | 0.542 | Good for many non-polar to moderately polar compounds. |
| Acetone-d₆ | 0.306 | Good for moderately polar compounds. |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 1.996 | Excellent for polar compounds and those capable of hydrogen bonding. |
| Benzene-d₆ | 0.603 | Can induce significant solvent shifts, sometimes improving resolution. |
| Methanol-d₄ | 0.544 | For polar compounds; can exchange with labile protons. |
Experimental Protocols:
-
Sample Dilution: If aggregation is suspected, prepare a new sample with a lower concentration of this compound. A typical concentration for ¹H NMR is 1-10 mg in 0.5-0.7 mL of solvent.
-
Solvent Selection: Test the solubility of a small amount of your compound in different deuterated solvents before preparing the final NMR sample.[1]
-
Removal of Paramagnetic Impurities: Paramagnetic materials, such as dissolved oxygen or metal ions, can cause significant line broadening.[5]
-
Degassing: To remove dissolved oxygen, bubble an inert gas (e.g., nitrogen or argon) through the sample for several minutes.
-
Filtration: If metal catalyst residues are suspected, filtering the sample through a small plug of celite or silica gel in a pipette can be effective.
-
Guide 3: Chemical and Dynamic Processes
Broadening of specific peaks, rather than all peaks, may indicate the presence of dynamic chemical processes occurring on the NMR timescale.
Logical Relationship of Dynamic Processes and Temperature
Caption: Using variable temperature NMR to investigate dynamic processes.
Experimental Protocol: Variable Temperature (VT) NMR
VT NMR is a powerful tool for investigating dynamic processes.[3]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
High-Temperature Spectra: Gradually increase the temperature of the probe (e.g., in 10-15°C increments) and acquire a spectrum at each temperature. If the broadening is due to an intermediate rate of chemical exchange, the peaks should sharpen as the exchange becomes faster on the NMR timescale.
-
Low-Temperature Spectra: If high-temperature experiments are inconclusive, cool the sample in increments and acquire spectra. If a conformational equilibrium is the cause of broadening, cooling may slow the process sufficiently to observe distinct signals for each conformer.
Protocol for D₂O Exchange
If you suspect the N-H proton of the indole ring is contributing to exchange broadening, a D₂O exchange experiment can be confirmatory.
-
Acquire a ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few minutes to facilitate exchange.[1]
-
Re-acquire the ¹H NMR spectrum. The peak corresponding to the N-H proton should disappear or significantly decrease in intensity.
References
refining crystallization methods for high-purity 2,3-Dimethyl-Benz[e]indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining crystallization methods for obtaining high-purity 2,3-Dimethyl-Benz[e]indole.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a pale yellow crystalline solid. It is generally soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide, and is insoluble in water.[1] For structurally similar compounds like 2,3-dimethylindole, non-polar solvents such as hexane and toluene are also effective for crystallization, with solubility increasing with temperature.[2]
Q2: Which solvent systems are recommended for the recrystallization of this compound?
Q3: What are some common impurities that might be present in crude this compound?
A3: When synthesized via the Fischer indole synthesis, which is a common method for indole derivatives, potential impurities can arise from side reactions.[4] These may include unreacted starting materials (phenylhydrazine and a ketone), and isomers or byproducts from incomplete or alternative cyclization pathways. In some cases of Fischer indolization, byproducts such as 3-methylindole and aniline have been observed.[3]
Q4: How can I improve the purity of my this compound crystals?
A4: To enhance purity, consider the following techniques:
-
Slow Cooling: Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities.
-
Solvent Selection: Experiment with different solvent systems. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor that contains dissolved impurities.
-
Multiple Recrystallizations: For very high purity requirements, a second recrystallization step may be necessary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out (Formation of a liquid instead of solid crystals) | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated to a high degree. | - Use a lower boiling point solvent. - Reduce the initial concentration of the compound in the solvent. - Lower the temperature at which the anti-solvent is added. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add a suitable anti-solvent to decrease the solubility. - Introduce a seed crystal of pure this compound to induce nucleation. - Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath). |
| Low Crystal Yield | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor. The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is fully saturated before cooling. - Allow for a longer crystallization time at a low temperature. - Concentrate the mother liquor and attempt a second crystallization. |
| Colored Impurities in Crystals | The crude material contains colored byproducts. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. - Perform a column chromatography purification step prior to the final crystallization. |
| Fine, Needle-like Crystals That are Difficult to Filter | The crystallization process occurred too quickly. | - Slow down the cooling rate. - Use a different solvent system that promotes the growth of larger crystals. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (General Procedure)
-
Solvent Selection: Based on solubility data for similar compounds, ethanol or toluene are good starting points.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed Solvent Recrystallization (e.g., Methanol/Water)
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol.
-
Addition of Anti-solvent: While the solution is still hot, slowly add water dropwise with swirling until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Re-dissolution: Add a few drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold methanol/water mixture of the same composition that induced crystallization for washing.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Insoluble | [1] |
| This compound | Ethanol | Soluble | [1] |
| This compound | Chloroform | Soluble | [1] |
| This compound | Dimethyl Sulfoxide | Soluble | [1] |
| 2,3-Dimethylindole | Hexane | Soluble (especially when heated) | [2] |
| 2,3-Dimethylindole | Toluene | Soluble (especially when heated) | [2] |
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common crystallization issues.
References
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 2,3-Dimethyl-Benz[e]indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of novel 2,3-Dimethyl-Benz[e]indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low fluorescence quantum yield in my this compound derivatives?
A1: The most common culprits for low quantum yield are solvent effects, aggregation-caused quenching (ACQ), and the intrinsic molecular structure of the derivative. The polarity of the solvent can significantly influence the energy of the excited state and promote non-radiative decay pathways.[1][2][3][4][5] At higher concentrations, these molecules can form non-fluorescent aggregates (H-aggregates).[6]
Q2: How does solvent polarity affect the fluorescence of my compounds?
A2: Increasing solvent polarity can stabilize the excited state of polar fluorophores, often leading to a reduction in the energy gap between the ground and excited states.[2] This can result in a red shift (longer emission wavelength) and, in many cases, a decrease in the fluorescence quantum yield as non-radiative decay processes become more efficient.[5][7][8][9] The relationship between solvent polarity and spectral shifts can sometimes be described by the Lippert-Mataga equation.[4]
Q3: My compound fluoresces well at low concentrations but the emission decreases as I increase the concentration. What is happening?
A3: This phenomenon is likely due to aggregation-caused quenching (ACQ).[10] As the concentration of your this compound derivative increases, individual molecules may start to form dimers or larger aggregates. These aggregates can have different photophysical properties and often exhibit efficient non-radiative decay pathways, leading to a decrease in overall fluorescence intensity.[6] In some specific molecular designs, aggregation can lead to enhanced emission, a phenomenon known as Aggregation-Induced Emission (AIE).[10][11][12]
Q4: Can modifying the chemical structure of my this compound derivative improve its quantum yield?
A4: Absolutely. Simple chemical modifications can have a profound effect on photophysical properties. For instance, in related benzophospholo[3,2-b]indole systems, the conversion of a trivalent phosphorus atom to a phosphine oxide or the formation of a phospholium salt has been shown to significantly enhance fluorescence quantum yields.[1][2] The addition of electron-donating or electron-withdrawing groups can also be used to tune the emission properties.[13]
Q5: What is a reliable method for measuring the fluorescence quantum yield of my compounds?
A5: The most common and reliable method is the comparative method. This involves comparing the integrated fluorescence intensity of your sample to that of a well-characterized fluorescence standard with a known quantum yield, under identical experimental conditions and at an identical absorbance value at the excitation wavelength.
Troubleshooting Guides
Issue 1: Observed Fluorescence Quantum Yield is Unexpectedly Low
This guide will help you diagnose and resolve issues related to low fluorescence quantum yield.
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Issue 2: Emission Wavelength is Shifted Compared to Expectations
A shift in the emission maximum can be indicative of specific solute-solvent interactions or changes in the compound's environment.
-
Red Shift (to longer wavelengths): This is often observed when moving to a more polar solvent, a phenomenon known as positive solvatochromism.[4][5][7][8][9] It indicates that the excited state is more polar than the ground state and is stabilized by the polar solvent.[2] If unexpected, ensure your solvent is anhydrous and pure, as trace amounts of polar impurities can cause shifts.
-
Blue Shift (to shorter wavelengths): This can occur if your compound forms H-aggregates, which are often blue-shifted and non-fluorescent.[6] A blue shift can also occur in some molecules when moving to less polar solvents.
Data Presentation
Table 1: Photophysical Properties of Benzophospholo[3,2-b]indole Derivatives in Dichloromethane (CH₂Cl₂) at Room Temperature
Note: These compounds are structurally related to this compound and demonstrate how modifications to a core structure can significantly impact photophysical properties.
| Compound | Modification | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| 3 | Parent Phosphole | 320, 343, 357 | 420 | 4500 | - |
| 4 | Phosphine Oxide | 300, ~355 | 450 | 7400 | 0.75 |
| 5 | Phosphine Sulfide | 307, ~355 | 501 | 9500 | 0.01 |
| 6 | Phosphine Selenide | 306, ~355 | 503 | 9600 | < 0.01 |
| 7 | Phospholium Triflate | 299, ~355 | 480 | 8800 | 0.67 |
Data adapted from a study on benzophospholo[3,2-b]indole derivatives.[1]
Table 2: Example of Solvent Effects on Fluorescence Quantum Yield for a Piperidine-Naphthalimide Derivative
Note: This table illustrates the general trend of decreasing quantum yield with increasing solvent polarity, a common phenomenon for many fluorescent dyes including indole derivatives.
| Solvent | Polarity (Dielectric Constant, ε) | Quantum Yield (Φ_f) |
| Dioxane | 2.2 | 0.821 |
| Toluene | 2.4 | 0.453 |
| Dichloromethane | 8.9 | 0.530 |
| Acetonitrile | 37.5 | 0.106 |
| DMSO | 46.7 | 0.003 |
Data is for a representative naphthalimide derivative and illustrates a common solvatochromic trend.[7][8][9]
Experimental Protocols
Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the relative method for determining the fluorescence quantum yield (Φ_f) of a sample by comparing it to a known standard.
Caption: Experimental workflow for quantum yield measurement.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Fluorescence Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Your this compound derivative sample
2. Procedure:
-
Step 1: Select a Standard
-
Choose a fluorescence standard that absorbs and emits in a similar spectral region to your sample.
-
The standard must be soluble in the same solvent as your sample. If not, a correction for the refractive index of the solvents must be applied.
-
-
Step 2: Prepare Stock Solutions
-
Prepare a stock solution of your sample and the standard in the chosen spectroscopic grade solvent.
-
-
Step 3: Prepare a Series of Dilutions
-
For both the sample and the standard, prepare a series of at least four dilutions from the stock solutions.
-
The absorbances of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.
-
-
Step 4: Measure Absorbance
-
Record the UV-Vis absorbance spectra for all prepared solutions (sample and standard).
-
Determine the absorbance value at the selected excitation wavelength (λ_ex) for each solution. This wavelength should be identical for both the sample and the standard.
-
-
Step 5: Measure Fluorescence Emission
-
Record the fluorescence emission spectra for all solutions using the same λ_ex.
-
Ensure experimental parameters (e.g., slit widths, detector voltage) are kept identical for all measurements of the sample and standard.
-
The emission range should be set to cover the entire fluorescence band for each compound.
-
3. Data Analysis:
-
Step 6: Integrate Fluorescence Spectra
-
Correct the emission spectra for the instrument's response if necessary.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Step 7: Plot the Data
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at λ_ex.
-
Perform a linear regression for both data sets. The slope of this line is the gradient (Grad).
-
-
Step 8: Calculate the Quantum Yield
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)
Where:
-
Φ_r is the known quantum yield of the reference standard.
-
Grad_s is the gradient from the plot for the sample.
-
Grad_r is the gradient from the plot for the reference.
-
η_s is the refractive index of the sample's solvent.
-
η_r is the refractive index of the reference's solvent. (Note: If the same solvent is used, this term cancels out).
-
Signaling Pathways and Logical Relationships
Caption: Solvent relaxation effect on the excited state of a fluorophore.
References
- 1. BJOC - Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives [beilstein-journals.org]
- 2. Synthesis and photophysical properties of novel benzophospholo[3,2- b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron-Nitrogen Substituted Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent-dependent fluorescence behaviour of imide-fused [n]phenacenes (n = 3, 5, 7) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole and indazole derivatives containing salicylaldimine as fluorescence materials for multi-stimuli response through assembling AIEgen in multiple states - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues with unexpected color changes during 2,3-Dimethyl-Benz[e]indole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected color changes during the synthesis of 2,3-Dimethyl-Benz[e]indole.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
A1: Pure this compound is typically a pale yellow to brown crystalline solid[1]. The intensity of the color can depend on the purity and the crystalline form.
Q2: Is it normal to observe color changes during the Fischer indole synthesis of this compound?
A2: Yes, it is common to observe a series of color changes during the reaction. The initial mixture of the naphthylhydrazine and 3-methyl-2-butanone may be colorless or pale yellow. As the reaction progresses, particularly upon addition of an acid catalyst and heating, the reaction mixture can adopt various colors, including yellow, orange, green, or brown. These changes often indicate the formation of intermediates, such as the hydrazone, and the progression of the cyclization reaction.
Q3: What are the most common causes of unexpected or intense color changes?
A3: Unexpected or intense color changes that deviate from the typical reaction profile can be indicative of several issues:
-
Oxidation: Indole derivatives, especially electron-rich ones, can be susceptible to oxidation, which often leads to highly colored byproducts. This can be exacerbated by the presence of air (oxygen) at elevated temperatures.
-
Side Reactions: The strong acid catalysts and high temperatures used in the Fischer indole synthesis can promote various side reactions, leading to polymeric materials or other colored impurities.
-
Impure Starting Materials: The purity of the starting naphthylhydrazine and ketone is crucial. Impurities can lead to the formation of colored byproducts.
-
Incorrect Reaction Conditions: Deviations from the optimal temperature, reaction time, or catalyst concentration can lead to the formation of undesired, colored side products.
Troubleshooting Guide: Unexpected Color Changes
This guide addresses specific color-related issues you might encounter during the synthesis of this compound and provides actionable steps to resolve them.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Dark Green or Blue Coloration | Oxidation of indole intermediates or the final product. Indoles can be oxidized to form highly colored dimeric or polymeric species. Certain reaction conditions can promote the formation of charge-transfer complexes that are highly colored. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Degas Solvents: Use degassed solvents to remove dissolved oxygen. 3. Antioxidants: Consider the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), although this should be tested on a small scale first to ensure it doesn't interfere with the reaction. |
| Deep Red or Purple Coloration | Formation of resonance-stabilized cationic species or impurities. This can occur with strong acid catalysts and can be an indicator of side reactions. | 1. Catalyst Choice: If using a very strong Brønsted acid like sulfuric acid, consider switching to a milder Lewis acid such as zinc chloride or boron trifluoride etherate. 2. Catalyst Concentration: Reduce the concentration of the acid catalyst. 3. Temperature Control: Lower the reaction temperature and monitor for completion over a longer period. |
| Dark Brown or Black Tar-like Residue | Polymerization or extensive decomposition of starting materials or intermediates. This is often a result of excessively harsh reaction conditions. | 1. Temperature Reduction: Significantly lower the reaction temperature. 2. Reaction Time: Shorten the reaction time and monitor the progress closely by TLC. 3. Controlled Addition: Add the acid catalyst slowly and at a lower temperature to control the initial exotherm. |
| Persistent Yellow or Orange Color After Purification | Presence of unreacted hydrazone or other colored, non-polar impurities. | 1. Recrystallization: Perform multiple recrystallizations from appropriate solvents (e.g., ethanol, hexane/ethyl acetate mixtures). 2. Column Chromatography: Purify the crude product using silica gel column chromatography with a suitable eluent system. 3. Activated Carbon: Treat a solution of the crude product with activated carbon to adsorb colored impurities, followed by filtration and recrystallization. |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of this compound
This protocol outlines a general procedure for the synthesis. Note that specific conditions may need to be optimized.
Materials:
-
Naphthylhydrazine hydrochloride
-
3-Methyl-2-butanone
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or boron trifluoride etherate)
-
Solvent (e.g., ethanol, toluene, or acetic acid)
Procedure:
-
Hydrazone Formation (Optional separate step):
-
Dissolve naphthylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium acetate) to neutralize the hydrochloride.
-
Add an equimolar amount of 3-methyl-2-butanone.
-
Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates.
-
Filter and wash the hydrazone precipitate.
-
-
Indolization:
-
Combine the naphthylhydrazine (or the prepared hydrazone) and a slight excess of 3-methyl-2-butanone in a reaction flask.
-
Add the chosen solvent and acid catalyst. The choice and amount of catalyst are crucial and should be based on literature precedent for similar syntheses.
-
Heat the reaction mixture to the desired temperature (often reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Logical Troubleshooting Workflow for Unexpected Color Changes
References
Validation & Comparative
comparative analysis of different synthetic routes to 2,3-Dimethyl-Benz[e]indole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polycyclic indole derivatives, such as 2,3-Dimethyl-Benz[e]indole, is of significant interest in medicinal chemistry due to the prevalence of the indole scaffold in a wide array of biologically active compounds. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, with a focus on the well-established Fischer indole synthesis. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting and implementing the most suitable synthetic strategy.
Key Synthetic Routes
The most prominent and historically significant method for the synthesis of 2,3-disubstituted indoles, including the benz[e]indole series, is the Fischer indole synthesis. Alternative modern methods, such as the Larock indole synthesis, are powerful for a range of indole derivatives, though specific applications to this compound are not as widely documented in the literature.
Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde. For the synthesis of this compound, the logical precursors are 2-naphthylhydrazine and 2-butanone.
The general mechanism proceeds through the formation of a hydrazone, which then tautomerizes to an enamine. A[1][1]-sigmatropic rearrangement followed by the elimination of ammonia leads to the aromatic indole ring system. A variety of Brønsted and Lewis acids can be employed as catalysts, with common choices including zinc chloride, boron trifluoride etherate, polyphosphoric acid, and acetic acid.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound and a closely related analogue via the Fischer indole synthesis.
| Product | Synthetic Route | Starting Materials | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1,1,2-Trimethyl-benz[e]indole | Fischer Indole Synthesis | 2-Naphthylhydrazine, Isopropylmethylketone | Acetic Acid/Water | Not Specified | Not Specified | 70% | WO1995007888A1 |
| 2,3-Dimethyl-1H-indole | Fischer Indole Synthesis | Phenylhydrazine, 2-Butanone | Boron Trifluoride Etherate/Ethanol | 2 hours (reflux) | Reflux | ~90% | ResearchGate |
Experimental Protocols
Fischer Indole Synthesis of this compound (Proposed)
This protocol is based on established procedures for the Fischer indole synthesis of related compounds.
Materials:
-
2-Naphthylhydrazine hydrochloride
-
2-Butanone (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (optional, for hydrazone formation)
-
Sodium Acetate (optional, for buffering)
Procedure:
-
Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve 2-naphthylhydrazine hydrochloride in a minimal amount of warm ethanol. Add a solution of 2-butanone (1.1 equivalents) in ethanol. A catalytic amount of concentrated hydrochloric acid can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The resulting 2-butanone 2-naphthylhydrazone can be isolated by filtration or used directly in the next step.
-
Indolization: To the crude or isolated hydrazone, add an excess of glacial acetic acid to serve as both the solvent and the catalyst. Alternatively, a Lewis acid catalyst such as boron trifluoride etherate (catalytic amount) in a high-boiling solvent like ethanol or acetic acid can be used.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 2 to 15 hours depending on the catalyst and temperature.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. The crude this compound will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, or by column chromatography on silica gel.
Visualizations
Caption: Fischer Indole Synthesis Workflow.
Caption: Logical Flow of Synthetic Route Selection.
References
A Comparative Guide to Purity Validation of Synthesized 2,3-Dimethyl-Benz[e]indole
For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical methods for validating the purity of 2,3-Dimethyl-Benz[e]indole, a heterocyclic aromatic compound. The following sections detail the principles, protocols, and performance of key analytical techniques, supported by experimental data summaries and procedural workflows.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination, adept at separating the target compound from impurities.[1] For aromatic compounds like this compound, reverse-phase HPLC is the most common approach.[2] Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Advantages:
-
High resolution and sensitivity for separating closely related impurities.
-
Quantitative accuracy and precision.
-
Amenable to automation for high-throughput analysis.[1]
Limitations:
-
Requires a chromophore for UV detection.
-
Co-eluting impurities may not be detected.
-
Destructive to the sample.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the synthesized this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, typically in the 220-280 nm range for indole derivatives).
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for both structural elucidation and purity assessment.[3] ¹H NMR is particularly useful for detecting proton-containing impurities, even at low levels. For most organic compounds, high-field ¹H and ¹³C NMR can be used to demonstrate purity.[4] Quantitative NMR (qNMR) offers a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte itself.[5]
Advantages:
-
Provides detailed structural information, confirming the identity of the compound.
-
Non-destructive.
-
Can detect non-chromophoric and non-volatile impurities.
-
qNMR allows for highly accurate purity assignment.[5]
Limitations:
-
Lower sensitivity compared to HPLC.
-
Signal overlap can complicate the analysis of complex mixtures.[5]
-
Requires relatively larger sample amounts.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard ¹H NMR acquisition.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Analysis: Analyze the spectrum for unexpected signals, which may indicate the presence of impurities (e.g., residual solvents, starting materials, or by-products). The integration of impurity peaks relative to the compound's peaks can provide a semi-quantitative estimate of purity. For qNMR, a certified internal standard is added in a precisely known amount for accurate quantification.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is primarily used to confirm the molecular weight of the synthesized compound. When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a potent tool for identifying and quantifying impurities.[6][7][8] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the molecule.[4]
Advantages:
-
Extremely high sensitivity.
-
Provides molecular weight information, confirming the identity of the compound and potential impurities.
-
HRMS provides highly accurate mass measurements for elemental formula confirmation.[9]
Limitations:
-
Isomeric impurities may not be distinguishable without prior chromatographic separation.
-
Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare the sample as described for HPLC analysis, typically at a lower concentration (e.g., 0.1 mg/mL).
-
LC-MS Conditions:
-
LC System: Use the same HPLC conditions as described above to achieve chromatographic separation.
-
MS Detector: Electrospray ionization (ESI) is a common interface for indole derivatives.[6]
-
Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the product and any potential impurities (e.g., 100-500 m/z).
-
-
Data Analysis: Confirm the presence of the target compound by identifying its molecular ion peak ([M+H]⁺). Analyze other peaks in the chromatogram and their corresponding mass spectra to identify impurities.
Elemental Analysis (EA)
Elemental Analysis (EA), or combustion analysis, determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[10] This data is used to determine the empirical formula of the compound.[11][12] For a new compound, a close agreement (typically within ±0.4%) between the experimentally found elemental composition and the calculated values for the proposed formula is strong evidence of its purity.[4][9]
Advantages:
-
Provides fundamental information about the elemental composition.
-
Detects inorganic impurities (e.g., salts) and residual solvents that may be missed by other methods.[10]
-
Highly accurate and precise for bulk sample purity.
Limitations:
-
Does not distinguish between the target compound and isomers or impurities with a similar elemental composition.
-
Requires a relatively large amount of sample and is destructive.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A highly purified and thoroughly dried sample (2-5 mg) of this compound is required. The sample must be free of solvent and hygroscopic moisture.
-
Instrumentation: The sample is weighed into a tin capsule and combusted at high temperatures (around 1000 °C) in an elemental analyzer.
-
Detection: The resulting combustion gases (CO₂, H₂O, N₂) are separated by a GC column and quantified using a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample. These experimental values are then compared to the theoretical percentages calculated from the molecular formula of this compound (C₁₄H₁₃N).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14] While primarily a qualitative technique for structural confirmation, it can be used to detect impurities with distinct functional groups that are absent in the target compound.
Advantages:
-
Fast and non-destructive.
-
Provides a molecular "fingerprint" that is unique to the compound.[13]
-
Can be used for solid and liquid samples.
Limitations:
-
Generally not a quantitative technique for purity assessment.
-
May not detect impurities with similar functional groups.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (~1 mg) with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or analyze the characteristic absorption bands to confirm the presence of expected functional groups (e.g., N-H stretch for the indole ring, C-H stretches for methyl and aromatic groups, and C=C stretches for the aromatic system).
Comparison of Analytical Methods
| Parameter | HPLC | NMR Spectroscopy | Mass Spectrometry (LC-MS) | Elemental Analysis | FTIR Spectroscopy |
| Primary Use | Purity Quantification & Impurity Profiling | Structure Elucidation & Purity Assessment | Molecular Weight Confirmation & Impurity ID | Elemental Composition & Formula Validation | Functional Group Identification |
| Typical Purity Range | >95% | >95% | N/A (Qualitative) | Confirms >95% purity | N/A (Qualitative) |
| Limit of Detection | ~0.01-0.1% | ~0.1-1% | ng to pg range | ~0.1% | ~1-5% |
| Sample Amount | 1-5 mg | 5-10 mg | <1 mg | 2-5 mg | <1 mg |
| Analysis Time | 20-40 min | 5-15 min | 20-40 min | <10 min | <5 min |
| Destructive? | Yes | No | Yes | Yes | No |
Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of a newly synthesized compound like this compound.
Caption: Workflow for purity validation of synthesized compounds.
References
- 1. Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 11. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. journalwjbphs.com [journalwjbphs.com]
- 14. gsconlinepress.com [gsconlinepress.com]
A Comparative Analysis of the Fluorescent Properties of 2,3-Dimethyl-Benz[e]indole and Commercial Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the fluorescent properties of 2,3-Dimethyl-Benz[e]indole against three widely used commercial fluorophores: DAPI, Hoechst 33342, and Coumarin 1. The selection of these commercial dyes is based on their common applications in cellular imaging and fluorescence microscopy, providing a relevant context for evaluating the potential of novel fluorescent compounds.
Quantitative Comparison of Fluorescent Properties
The following table summarizes the key fluorescent properties of the compared fluorophores. This data is essential for researchers in selecting the appropriate dye for their specific experimental needs, considering factors like excitation source availability and desired emission spectra.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| This compound (estimated from Benz[f]indole) | ~360 | ~435 | 0.80[1][2][3] | Not Reported |
| DAPI (bound to dsDNA) | 358[] | 461[] | Not Reported | ~33,000 |
| Hoechst 33342 (bound to DNA) | 350 | 461[5] | Not Reported | ~42,000 |
| Coumarin 1 | 375[6] | 446-456[7][6] | 0.73 | 23,500 |
Experimental Protocols
Accurate characterization of fluorescent molecules is paramount for their effective application. Below are detailed methodologies for two fundamental experiments in determining the fluorescent properties of a compound.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a known mass of the fluorophore and dissolve it in a suitable, high-purity solvent to create a concentrated stock solution of known molarity.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorption (λmax). A cuvette with a standard 1 cm path length is typically used.
-
Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.[8][9]
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a widely used technique.[10][11][12]
Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest.[13] For a compound with properties similar to the estimated values for this compound, a suitable standard would be Quinine Sulfate in 0.1 M H₂SO₄.
-
Preparation of Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10][11]
-
Absorbance Measurement: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard using a spectrofluorometer. The excitation wavelength should be the same for both measurements.
-
Data Analysis: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative analysis of fluorescent properties.
Caption: Workflow for comparing fluorescent properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 7. Spectrum [Coumarin 1] | AAT Bioquest [aatbio.com]
- 8. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 9. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. iss.com [iss.com]
- 12. horiba.com [horiba.com]
- 13. Making sure you're not a bot! [opus4.kobv.de]
A Comparative Guide to the Biological Activities of Substituted Benz[e]indoles and Carbazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of substituted benz[e]indole derivatives and known carbazole derivatives. The information presented is based on available experimental data, highlighting the therapeutic potential and mechanisms of action of these heterocyclic compounds.
A notable gap in the current scientific literature exists regarding the specific biological activity of 2,3-Dimethyl-Benz[e]indole. While this guide will focus on the broader class of substituted benz[e]indoles for which data is available, the direct comparison with carbazole derivatives is framed to underscore areas ripe for future investigation into the unique potential of specifically substituted benz[e]indoles.
I. Comparative Biological Activities
Carbazole derivatives have been extensively studied and have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects. In contrast, the exploration of substituted benz[e]indoles is less extensive, with current research primarily focused on their potential as anticancer agents, particularly in photodynamic therapy.
Table 1: Overview of Biological Activities
| Biological Activity | Carbazole Derivatives | Substituted Benz[e]indole Derivatives |
| Anticancer | Broad-spectrum cytotoxicity, topoisomerase inhibition, disruption of actin dynamics, induction of apoptosis. | Photo-induced cytotoxicity, generation of reactive oxygen species, potential inhibition of glycogen synthase kinase 3β (GSK-3β).[1][2][3] |
| Antimicrobial | Activity against various bacterial and fungal strains. | Antibacterial and antifungal activity reported for derivatives coupled with monosaccharides.[4] |
| Antidiabetic | Modulation of glucose metabolism, involvement of the AMP-activated protein kinase (AMPK) pathway. | Not extensively studied. |
| Neuroprotective | Potential therapeutic agents for neurological disorders. | Not extensively studied. |
II. Quantitative Data on Anticancer Activity
The anticancer potential of both carbazole and substituted benz[e]indole derivatives has been quantified in various studies, primarily through the determination of their half-maximal inhibitory concentration (IC50) against different cancer cell lines.
Table 2: Comparative IC50 Values of Selected Carbazole and Benz[e]indole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Carbazole | Compound 14a | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | [1] |
| A875 (Human Melanoma) | 9.77 ± 8.32 | [1] | ||
| Compound 4 | MDA-MB-231 (Triple Negative Breast Cancer) | 0.73 ± 0.74 | [3] | |
| Compound 3 | MDA-MB-231 (Triple Negative Breast Cancer) | 1.44 ± 0.97 | [3] | |
| Compound C4 | MCF-7 (Breast Cancer) | 2.5 | [5] | |
| HeLa (Cervical Cancer) | 5.4 | [5] | ||
| HT-29 (Colon Cancer) | 4.0 | [5] | ||
| Benz[e]indole | 1,1,2-trimethyl-1H-benzo[e]indole dye (Compound 15) | G361 (Melanoma) | Submicromolar (with irradiation) | [2][3] |
Note: The activity of the benz[e]indole derivative is dependent on photo-irradiation, a key differentiator from the cited carbazole derivatives.
III. Mechanisms of Action and Signaling Pathways
The anticancer mechanisms of carbazole derivatives are multifaceted, often involving the inhibition of critical cellular enzymes and the induction of apoptosis. For the studied substituted benz[e]indoles, the primary mechanism of anticancer action is photo-induced cell death mediated by reactive oxygen species (ROS).
Signaling Pathway: Apoptosis Induction by Carbazole Derivatives
Caption: Carbazole derivatives can induce apoptosis by inhibiting topoisomerases, leading to DNA damage, and by disrupting actin dynamics.
Experimental Workflow: Photo-induced Cytotoxicity Assay
Caption: A general workflow for evaluating the photo-induced anticancer activity of substituted benz[e]indole derivatives.
IV. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and extension of these findings.
A. MTT Assay for Cytotoxicity (Carbazole Derivatives)
The in vitro cytotoxicity of carbazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells (e.g., A875, 7901) are seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the carbazole derivatives and a positive control (e.g., 5-Fluorouracil) and incubated for an additional 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
B. Photo-induced Cytotoxicity Assay (Substituted Benz[e]indole Derivatives)
The photo-induced anticancer activity of substituted benz[e]indole derivatives is assessed by a modified cytotoxicity assay that includes a light irradiation step.[2][3]
-
Cell Seeding and Treatment: Human melanoma cells (e.g., G361) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with different concentrations of the benz[e]indole compounds.
-
Dark Incubation: The plates are incubated for a specified period in the dark to allow for compound uptake.
-
Irradiation: The cells are then exposed to blue light at a specific wavelength (e.g., 414 nm) for a defined duration and intensity. Control groups are kept in the dark.
-
Post-Irradiation Incubation: The plates are returned to the incubator for a further 48-72 hours.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay or by staining with propidium iodide and analysis via flow cytometry.
-
Data Analysis: The IC50 values are calculated for both the irradiated and non-irradiated cells to determine the photo-induced cytotoxic effect.
V. Conclusion and Future Directions
Carbazole derivatives represent a well-established class of compounds with a broad range of demonstrated biological activities, particularly as anticancer agents with diverse mechanisms of action. Substituted benz[e]indoles, while less explored, are emerging as promising candidates for photodynamic therapy, offering a targeted approach to cancer treatment.
The significant lack of data on the biological activity of this compound highlights a critical area for future research. Investigating the cytotoxic, antimicrobial, and other potential therapeutic effects of this specific compound and its analogues could unveil novel pharmacological properties. A direct comparison of its activity with structurally related carbazole derivatives would be highly valuable in understanding the structure-activity relationships of these important heterocyclic scaffolds. Further research into the synthesis and biological evaluation of a wider array of substituted benz[e]indoles is warranted to fully explore their therapeutic potential beyond photodynamic applications.
References
- 1. Direct Path to Bioactive Benzo[e]isoindoles - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and photo-induced anticancer activity of new 2-phenylethenyl-1H-benzo[e]indole dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of experimental results with computational data for 2,3-Dimethyl-Benz[e]indole
A comprehensive cross-validation of experimental and computational data for 2,3-Dimethyl-Benz[e]indole is currently not feasible due to a significant lack of publicly available scientific literature and data for this specific compound.
While the indole scaffold and its derivatives are of considerable interest in medicinal chemistry and materials science, dedicated research on this compound (CAS 55970-05-3) appears to be limited. Extensive searches for experimental data—including spectroscopic analysis, biological activity assays, and detailed synthesis protocols—as well as computational studies such as Density Functional Theory (DFT) calculations or molecular modeling, have yielded insufficient information to perform a meaningful comparison.
Most of the available data pertains to the related but structurally distinct compound, 2,3-dimethylindole . It is crucial to differentiate between these two molecules, as the fused benzene ring in this compound significantly alters its electronic and steric properties, and thus its chemical and biological characteristics.
Current Data Landscape
A solitary chemical supplier entry provides a CAS number (55970-05-3) and a molecular formula of C14H13N for this compound, along with some predicted, but not experimentally verified, physical properties. Notably, the same source presents a conflicting molecular formula of C13H13N within its textual description and explicitly states a lack of toxicological data. This highlights the scarcity and inconsistency of the available information.
No peer-reviewed publications detailing the synthesis, characterization (such as NMR, IR, or mass spectrometry data), or biological evaluation of this compound could be identified. Similarly, there is an absence of computational chemistry literature focusing on this molecule, which would be essential for a comparative analysis.
The Path Forward
The development of a comprehensive comparison guide as requested would necessitate the generation of primary experimental and computational data. This would involve:
-
Chemical Synthesis and Characterization: The unambiguous synthesis of this compound followed by thorough characterization using modern analytical techniques (NMR, HRMS, X-ray crystallography) to confirm its structure and purity.
-
Experimental Evaluation: A battery of in vitro and/or in vivo experiments to determine its biological activity, such as cytotoxicity assays, receptor binding studies, or evaluation of its photophysical properties.
-
Computational Modeling: In silico studies, including DFT calculations to predict its molecular orbitals, electronic properties, and spectroscopic signatures, as well as molecular docking simulations to explore potential biological targets.
Once both robust experimental and computational datasets are available, a meaningful cross-validation can be performed. This would involve comparing experimentally determined properties with their computationally predicted counterparts to assess the accuracy of the theoretical models and to gain deeper insights into the molecule's behavior.
Hypothetical Workflow for Future Analysis
Should the necessary data become available, the following workflow could be implemented to generate the requested comparison guide.
Caption: Hypothetical workflow for the cross-validation of experimental and computational data.
Benchmarking OLED Performance: A Comparative Guide to Indole-Based and Amine-Containing Materials
Comparative Performance of Alternative Materials
The efficiency, longevity, and overall performance of an OLED are critically dependent on the materials used in its various layers. For roles such as hole transport and light emission (as a host or dopant), specific electronic and thermal properties are paramount. Below is a comparative summary of key materials.
Table 1: Material Properties of Selected Hole Transport and Emissive Layer Components
| Material Class | Compound Name | Primary Role(s) | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (°C) |
| Aromatic Amines | NPB | Hole Transport | 5.4 - 5.5[1][2] | ~3 x 10⁻⁴[2] | 95[3] |
| Carbazole Derivatives | TCTA | Hole Transport, Electron Blocking, Host | 5.3 - 5.83[4][5] | - | ~140 |
| Indole Derivatives | DHID-DPS (indolo[3,2-b]indole) | Emitter (Dopant) | - | - | - |
| Indole Derivatives | IDID-based TADF Emitters (indolo[2,3-b]indole) | Emitter (Dopant) | - | - | - |
Table 2: Device Performance with Selected Alternative Materials
| Material | Role in Device | Max. External Quantum Efficiency (EQEmax) (%) | Max. Luminance (cd/m²) | Device Lifetime (LT50) (hours) |
| NPB | Hole Transport Layer | Device Dependent | >46,040[2] | Device Dependent |
| TCTA | Host Material | 17.4% (Green)[4] | 85,000 (Green)[4] | - |
| DHID-DPS | Emitter | 3.86% (Blue-Green)[6] | 12,860[6] | - |
| IDID-based Emitter | Emitter | 19.2%[7][8] | - | 100 @ 1000 cd/m² initial luminance[7] |
Experimental Protocols
The fabrication and characterization of OLED devices involve a series of precise steps conducted in a controlled environment to ensure reproducibility and optimal performance.
OLED Fabrication
A typical fabrication process for a multi-layer small molecule OLED via thermal evaporation is as follows:
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Organic materials are deposited sequentially. For a standard device structure, this includes:
-
The thickness of each layer is monitored in situ using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, it is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Performance Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
The device is connected to a source meter unit.
-
The current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.[10]
-
-
External Quantum Efficiency (EQE):
-
Lifetime Measurement:
-
The operational lifetime is determined by applying a constant current to the device and monitoring the luminance over time.[10]
-
The lifetime is often reported as LT50, the time it takes for the luminance to decay to 50% of its initial value.[10][12][13][14] Accelerated lifetime testing at higher initial brightness is often used to extrapolate the lifetime at typical operating brightness.[10]
-
Visualized Workflows and Structures
Diagrams created using Graphviz to illustrate key concepts.
OLED Device Architecture
References
- 1. researchgate.net [researchgate.net]
- 2. Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3- b]indole-Based Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. ossila.com [ossila.com]
- 11. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 12. buydisplay.com [buydisplay.com]
- 13. ossila.com [ossila.com]
- 14. A study on the method of OLED device's lifetime test -Proceedings of the Safety Management and Science Conference | Korea Science [koreascience.kr]
A Head-to-Head In Vitro Comparison of 2,3-Dimethyl-Benz[e]indole Analogs and Related Cytotoxic Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic activity of a series of 2,3-dimethylindole derivatives, serving as analogs and closely related structures to the 2,3-Dimethyl-Benz[e]indole scaffold. Due to a lack of direct head-to-head studies on a wide range of this compound analogs, this guide synthesizes available data on structurally similar compounds to offer insights into their potential anticancer properties. The information presented is intended to support further research and drug discovery efforts in the field of oncology.
Comparative Analysis of In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of various substituted 2,3-dimethylindole and tetrahydrocarbazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | ACHN (Kidney) | Panc1 (Pancreas) | Calu1 (Lung) | H460 (Lung) | HCT116 (Colon) | MCF10A (Normal Breast) |
| 3a | >10 nM | 3.1 nM | 2.7 nM | >10 nM | >10 nM | No Affinity |
| 3b | >10 nM | 3.2 nM | 2.8 nM | >10 nM | >10 nM | No Affinity |
| 5d | >10 nM | >10 nM | 2.5 nM | >10 nM | >10 nM | No Affinity |
| 5c | 3.8 nM | >10 nM | >10 nM | >10 nM | >10 nM | No Affinity |
Data synthesized from a study on the synthesis and cytotoxic evaluation of 2,3-dimethylindoles and tetrahydrocarbazoles.[1] It is noteworthy that these compounds exhibited no significant affinity for the normal breast epithelium cell line (MCF10A), suggesting a degree of selectivity for cancer cells.[1]
Experimental Protocols
The in vitro cytotoxicity data presented in this guide was primarily generated using the Propidium Iodide (PI) staining assay and the MTT assay. A detailed, generalized protocol for the widely used MTT assay is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard method for assessing cell viability and cytotoxicity.[2]
1. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Mix thoroughly by vortexing or sonication and filter-sterilize the solution.
-
Solubilization Solution: Prepare a solution to dissolve the formazan crystals. A common solution is dimethyl sulfoxide (DMSO).[3]
2. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[3]
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
3. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
4. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
5. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
6. Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
7. Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations: Experimental Workflow and Potential Signaling Pathway
Experimental Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates the general workflow for evaluating the cytotoxic potential of novel compounds.
Caption: A generalized workflow for the in vitro screening of cytotoxic compounds.
Plausible Signaling Pathway for Cytotoxic Indole Derivatives
Many cytotoxic indole derivatives exert their anticancer effects by inducing apoptosis. The diagram below depicts a simplified, plausible signaling pathway that could be activated by such compounds, leading to programmed cell death. Indole alkaloids have been reported to influence pathways such as the MAPK signaling pathway to induce apoptosis in cancer cells.[4]
Caption: A simplified model of an apoptosis signaling pathway potentially induced by cytotoxic indole analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Investigation of the Photostability of 2,3-Dimethyl-Benz[e]indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the photostability of 2,3-Dimethyl-Benz[e]indole, a promising heterocyclic compound with potential applications in fluorescence imaging and as a photosensitizer. Due to the limited publicly available photostability data for this compound, this document establishes a protocol for comparison against well-characterized fluorescent dyes, namely Indocyanine Green (ICG) and a generic cyanine dye. The methodologies and comparative data presented herein are designed to guide researchers in conducting their own comprehensive photostability assessments.
Comparative Photostability Data
The following table summarizes key photostability parameters for Indocyanine Green (ICG) and a representative cyanine dye, which can serve as benchmarks for evaluating this compound.
| Parameter | Indocyanine Green (ICG) | Generic Cyanine Dye | This compound |
| Molar Absorptivity (ε) | ~1.5 x 105 M-1cm-1 in plasma | > 4 x 105 M-1cm-1[1] | Data not available |
| Fluorescence Quantum Yield (Φ) | Low in aqueous solution[2] | Can be improved by restricting backbone rotation[3] | Data not available |
| Photodegradation Quantum Yield (Φd) | ~10-3 in aqueous solution, ~10-5 in methanol and DMSO[4] | Varies with structure; bulky groups can improve photostability[5] | Data not available |
| Primary Photodegradation Mechanism | Self-sensitized photooxidation via singlet oxygen[6] | Cleavage of the polymethine backbone[5] | To be determined |
| Key Factors Affecting Stability | Solvent, aggregation state, light exposure, temperature[4][7] | Molecular structure (e.g., bulky substituents), solvent viscosity[3][5] | To be determined |
| Common Photodegradation Products | Carbonyl compounds resulting from the decomposition of dioxetanes[6] | Not specified | To be determined |
Experimental Protocols
A standardized approach is crucial for the accurate comparison of photostability. The following is a general protocol for assessing the photostability of this compound against reference compounds.
Materials and Equipment
-
This compound
-
Reference compounds (e.g., Indocyanine Green, a cyanine dye)
-
Spectrophotometer (UV-Vis and fluorescence)
-
High-performance liquid chromatography (HPLC) system with a photodiode array detector
-
Mass spectrometer (MS)
-
Light source with controlled wavelength and intensity (e.g., laser, filtered lamp)
-
Quantum yield measurement setup
-
Solvents (e.g., water, methanol, DMSO, plasma)[4]
-
Singlet oxygen quenchers (e.g., sodium azide)[6]
Procedure
-
Sample Preparation: Prepare solutions of this compound and reference compounds in the desired solvents at known concentrations.
-
Initial Characterization:
-
Measure the initial absorption and fluorescence spectra of each solution.
-
Determine the molar absorptivity and fluorescence quantum yield.
-
-
Photodegradation Experiment:
-
Expose the solutions to a light source with a specific wavelength and intensity for defined time intervals.
-
At each interval, record the absorption and fluorescence spectra to monitor changes.
-
-
Kinetic Analysis:
-
Plot the change in absorbance or fluorescence intensity as a function of irradiation time to determine the degradation kinetics (e.g., first-order)[7].
-
Calculate the photodegradation quantum yield (Φd).
-
-
Identification of Photoproducts:
-
Mechanistic Studies:
-
To investigate the role of singlet oxygen, perform photodegradation experiments in the presence of a singlet oxygen quencher like sodium azide and observe any inhibition of degradation[6].
-
Visualizing Experimental Workflow and Potential Applications
The following diagrams illustrate the logical flow of a comparative photostability investigation and a hypothetical signaling pathway where a fluorescent probe like this compound could be utilized.
Caption: Workflow for comparative photostability investigation.
Caption: Hypothetical signaling pathway with a fluorescent probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Light-Induced Decomposition of Indocyanine Green | IOVS | ARVO Journals [iovs.arvojournals.org]
- 7. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Anticancer Potential of 2,3-Dimethyl-Benz[e]indole Analogs and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro anticancer activity of novel 2,3-dimethyl-benz[e]indole derivatives against standard chemotherapeutic agents. The data presented is compiled from peer-reviewed studies to offer an objective analysis of their potential as next-generation cancer therapeutics.
Executive Summary
Recent research into novel heterocyclic compounds has identified this compound derivatives as a promising class of anticancer agents. In vitro studies demonstrate that these compounds exhibit significant cytotoxic effects against a range of human cancer cell lines, in some cases with higher potency than established chemotherapeutic drugs. This guide will delve into the quantitative data, explore the underlying mechanisms of action, and provide detailed experimental protocols for the key assays used in these evaluations.
Comparative Anticancer Activity: In Vitro Studies
The in vitro cytotoxic activity of this compound derivatives has been evaluated against several human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for these compounds compared to standard chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel. It is important to note that the IC50 values for the standard agents were compiled from separate studies and are presented here for comparative purposes. Direct head-to-head studies are warranted for a more definitive comparison.
Table 1: IC50 Values (in µM) of this compound Derivatives against Various Cancer Cell Lines
| Compound | ACHN (Renal) | Panc1 (Pancreatic) | Calu1 (Lung) | H460 (Lung) | HCT116 (Colon) | MCF10A (Normal Breast) |
| Compound 3a | - | 3.1 | 2.7 | - | - | >100 |
| Compound 3b | - | 3.2 | 2.8 | - | - | >100 |
| Compound 5d | - | - | 2.5 | - | - | >100 |
| Data extracted from a study by Kumar et al.. The study did not test against all cell lines listed. A value of >100 µM for the normal cell line indicates a favorable therapeutic window. |
Table 2: Reported IC50 Values (in µM) of Standard Chemotherapeutic Agents against Corresponding Cancer Cell Lines
| Drug | ACHN (Renal) | Panc1 (Pancreatic) | Calu1 (Lung) | H460 (Lung) | HCT116 (Colon) |
| Doxorubicin | ~1.5[1] | ~0.5[2] | Not Found | ~0.03[3] | ~0.08[3] |
| Cisplatin | ~5.0[1] | ~7.36[2] | Not Found | ~3.0[4] | ~4.0[2] |
| Paclitaxel | Not Found | ~0.005[4] | Not Found | ~0.004[4] | ~0.002[4] |
| These values are approximations derived from various sources and may have been determined under different experimental conditions. They are provided for general comparative purposes only. |
Mechanistic Insights: How 2,3-Dimethyl-Benz[e]indoles Combat Cancer
While the precise signaling pathways for this compound are under active investigation, studies on related indole derivatives suggest several potential mechanisms of action. These compounds are believed to exert their anticancer effects through the disruption of key cellular processes essential for cancer cell survival and proliferation.
Inhibition of Tubulin Polymerization
A well-established mechanism for many indole-based anticancer agents is the inhibition of tubulin polymerization.[5][6] Microtubules, composed of tubulin polymers, are critical for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines [mdpi.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2,3-Dimethyl-Benz[e]indole: A Safety-First Approach
Absence of specific disposal protocols for 2,3-Dimethyl-Benz[e]indole necessitates treating it as a hazardous substance, prioritizing stringent safety measures and consultation with institutional safety personnel. Lacking a dedicated Safety Data Sheet (SDS), researchers and laboratory professionals must adhere to established guidelines for managing chemical waste of unknown or uncharacterized hazardous potential.
Immediate Safety and Handling Protocols
Given the absence of specific toxicological data, it is imperative to handle this compound with the highest degree of caution. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
Step-by-Step Disposal Procedure for Uncharacterized Chemicals
In the absence of a specific SDS for this compound, the following general procedure for the disposal of unknown or potentially hazardous chemical waste must be followed:
-
Treat as Hazardous Waste : Assume the compound is hazardous. Do not dispose of it in regular trash or down the drain.[1][2]
-
Proper Containment :
-
Labeling :
-
Segregation : Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[4]
-
Contact Environmental Health and Safety (EHS) :
-
Notify your institution's Environmental Health and Safety (EHS) office or equivalent department.[2]
-
Provide them with all available information about the chemical.
-
EHS will provide specific instructions for the final disposal, which may involve specialized waste contractors.
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found. The following table provides general guidelines for chemical waste.
| Parameter | General Guideline |
| pH for Aqueous Waste | Generally, between 5.5 and 9.0 for drain disposal (Note: Drain disposal is not recommended for this compound) |
| Container Fullness | Leave at least 10% headspace in liquid waste containers to allow for expansion. |
| Satellite Accumulation | Follow institutional limits for the amount of hazardous waste stored in the laboratory. |
Disposal Workflow for Chemicals with Unknown Safety Data
The following diagram outlines the decision-making process for the safe disposal of a chemical lacking a specific Safety Data Sheet.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific disposal procedures and to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling 2,3-Dimethyl-Benz[e]indole
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2,3-Dimethyl-Benz[e]indole in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a cautious approach is necessary. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety goggles and a face shield | Goggles should be chemical splash-proof. A face shield should be worn when there is a significant risk of splashes or powder aerosolization.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Double gloving is recommended, especially during prolonged handling or when working with solutions.[1] |
| Body Protection | Laboratory coat or chemical-resistant gown | A disposable gown is preferred to prevent contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-approved N95 or N100 respirator | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[2] A full face-piece respirator may be necessary for larger quantities or in case of spills.[2] |
| Foot Protection | Closed-toe shoes | Shoes should be made of a material that offers some chemical resistance. |
Operational Plan: Safe Handling Protocol
This section provides a step-by-step protocol for the safe handling of this compound, from preparation to immediate post-handling procedures.
2.1. Preparation and Engineering Controls
-
Ventilation: All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Pre-use Inspection: Before starting any work, inspect all PPE for damage. Ensure that the fume hood is functioning correctly.
-
Spill Kit: Have a chemical spill kit readily available in the laboratory. The kit should contain absorbent materials appropriate for organic solvents.
2.2. Step-by-Step Handling Procedure (Example: Preparing a Solution)
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing the Compound:
-
If possible, weigh the solid compound directly within the fume hood.
-
Use a tared, sealed container to transport the compound to the balance if it is located outside the hood.
-
Handle the solid with care to avoid generating dust.
-
-
Dissolving the Compound:
-
Slowly add the weighed this compound to the chosen organic solvent in a suitable container (e.g., a flask or beaker).
-
Keep the container covered as much as possible during dissolution to minimize vapors.
-
Use magnetic stirring or gentle swirling to aid dissolution. Avoid vigorous shaking that could cause splashes.
-
-
Post-handling:
-
Securely cap the container with the prepared solution.
-
Clean all non-disposable equipment (spatulas, glassware) with an appropriate solvent within the fume hood.
-
Wipe down the work surface in the fume hood with a damp cloth or towel.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Place all contaminated solid waste, including gloves, disposable gowns, bench paper, and any unused compound, in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Dispose of solutions containing this compound in a designated, labeled hazardous waste container for organic solvents.
-
Never pour any waste containing this compound down the drain.[3]
-
-
Contaminated Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol) in the fume hood.
-
Collect the rinse solvent as hazardous liquid waste.
-
After initial rinsing, the glassware can be washed according to standard laboratory procedures.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a research setting.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
